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  • Product: Benzene, [3-(2-propynyloxy)-1-propenyl]-
  • CAS: 110966-13-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Catalytic Cycloisomerization of Benzene,[3-(2-propynyloxy)-1-propenyl]- (CAS 110966-13-7)

Executive Summary Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in the synthetic chemistry community as cinnamyl propargyl ether , is a highly versatile 1,6-enyne building block[1]. Bearing the CAS Registry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in the synthetic chemistry community as cinnamyl propargyl ether , is a highly versatile 1,6-enyne building block[1]. Bearing the CAS Registry Number 110966-13-7, this compound serves as a critical intermediate in transition-metal-catalyzed cycloisomerizations, enyne metathesis, and the synthesis of complex polycyclic frameworks[2]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic pathways in metal-catalyzed skeletal rearrangements, and validated experimental protocols designed for researchers in drug development and advanced organic synthesis.

Physicochemical Profiling & Structural Analysis

Understanding the structural topology of cinnamyl propargyl ether is essential for predicting its reactivity in catalytic environments.

  • CAS Registry Number: 110966-13-7[1]

  • IUPAC Name: (E)-(3-(prop-2-yn-1-yloxy)prop-1-en-1-yl)benzene[3]

  • Common Name: Cinnamyl propargyl ether[2]

  • Molecular Formula: C12H12O[2]

  • Molecular Weight: 172.22 g/mol [1]

  • Structural Features: The molecule features a terminal alkyne (propargyl group) tethered via an ether linkage to a cinnamyl moiety (an internal alkene conjugated with a benzene ring). This specific 1,6-enyne topology is highly susceptible to π-activation by carbophilic Lewis acids (e.g., Pt(II), Au(I), Ru(II)), making it a privileged substrate for discovering novel skeletal rearrangements and synthesizing constrained oxygen-containing heterocycles[4][5].

Core Mechanistic Pathways: The 1,6-Enyne System

The reactivity of cinnamyl propargyl ether is defined by its capacity to undergo intramolecular enyne metathesis. When exposed to carbophilic transition metals, the alkyne is preferentially activated due to its higher π-basicity compared to the alkene.

  • Platinum-Catalyzed Cycloisomerization: Upon coordination with PtCl2, the alkyne undergoes nucleophilic attack by the tethered alkene, generating a cyclopropyl platinacarbene intermediate[5][6]. Depending on the electronic nature of the substituents and the solvent, this intermediate undergoes a single-cleavage skeletal rearrangement. For cinnamyl propargyl ether, PtCl2 catalysis historically yields 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene, albeit with competing polymerization pathways due to the highly reactive nature of the terminal alkyne and the ether tether[5].

  • Gold-Catalyzed Single-Cleavage Rearrangements: Gold(I) catalysts (e.g., JohnPhosAu(MeCN)SbF6) shift the reaction pathway. The presence of the ether tether and the cinnamyl group geometrically favors an endo-type single-cleavage rearrangement over the traditional exo-type, leading to the formation of six-membered oxacycles or specific Z-configured dienes[7]. The causality here lies in the stabilization of the transition state: the ether oxygen points away from the sterically bulky gold ligand, facilitating the endo-cyclization[7].

G A Cinnamyl Propargyl Ether (CAS 110966-13-7) B Metal π-Alkyne Complex (Pt, Au, or Ru) A->B Catalyst Binding C Cyclopropyl Metalacarbene Intermediate B->C Nucleophilic Attack D Skeletal Rearrangement (Endo or Exo Cleavage) C->D C-C Bond Cleavage E Polycyclic Oxacycle or Diene Scaffold D->E Reductive Elimination

Transition-metal-catalyzed 1,6-enyne cycloisomerization pathway of cinnamyl propargyl ether.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices is explicitly detailed to aid troubleshooting and optimization.

Protocol A: Synthesis of Cinnamyl Propargyl Ether

Rationale: A Williamson ether synthesis is utilized. Sodium hydride (NaH) is chosen as the base to irreversibly deprotonate cinnamyl alcohol, driving the equilibrium forward. Propargyl bromide is used as the electrophile.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous tetrahydrofuran (THF, 50 mL) to ensure a moisture-free environment, which prevents the premature hydrolysis of NaH.

  • Deprotonation: Cool the flask to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Slowly add cinnamyl alcohol (1.0 equiv) dropwise. Self-Validation Step: The immediate evolution of H2 gas visually confirms the active formation of the alkoxide. Stir for 30 minutes until gas evolution completely ceases.

  • Alkylation: Add propargyl bromide (80 wt% in toluene, 1.5 equiv) dropwise at 0 °C. Causality: The toluene solution is strictly used to stabilize the shock-sensitive propargyl bromide, preventing uncontrolled exothermic decomposition.

  • Reaction & Workup: Warm the mixture to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with diethyl ether (3 × 50 mL), wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to isolate the pure cinnamyl propargyl ether as a pale oil.

Protocol B: PtCl2-Catalyzed Cycloisomerization

Rationale: PtCl2 is selected as a mild, carbophilic Lewis acid that preferentially activates the alkyne without prematurely coordinating to the ether oxygen[5]. Toluene is used as a non-coordinating solvent to prevent competitive binding at the metal center.

  • Setup: In an argon-filled glovebox, charge a Schlenk tube with PtCl2 (5 mol%).

  • Solvent & Substrate Addition: Add anhydrous toluene (0.1 M relative to substrate) followed by cinnamyl propargyl ether (1.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 80 °C under an argon atmosphere. Causality: Elevated temperatures are required to overcome the activation energy barrier for the formation of the highly strained cyclopropyl platinacarbene intermediate[5].

  • Monitoring & Isolation: Monitor via GC-MS or TLC. Upon complete consumption of the starting material, cool to room temperature, filter through a short pad of Celite to remove the metal catalyst, and concentrate. Purify the resulting 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene via chromatography.

Quantitative Data & Comparative Yields

The structural fate of cinnamyl propargyl ether is highly dependent on the catalyst system employed. Table 1 summarizes the divergent outcomes based on the choice of transition metal, highlighting the versatility of CAS 110966-13-7 in accessing different chemical spaces.

Catalyst SystemReaction ConditionsMajor Product ScaffoldYield / OutcomeRef
PtCl2 (5 mol%)Toluene, 80 °C7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene9% (Major side-reaction: Polymerization)[5]
JohnPhosAu(MeCN)SbF6 CH2Cl2, Room TempEndo-type single-cleavage oxacycleMajor product (Stereoconvergent)[7]
RuCl2(p-cymene) dimer Toluene, 80 °CAlder-ene productHigh conversion (Metathesis suppressed)[4]
Hg(OTf)2 CH3NO2/CH3CN (9:1), RTHydroxylative carbocyclization adduct85%[8]

Table 1: Comparative catalytic outcomes for the cycloisomerization of cinnamyl propargyl ether.

Conclusion & Future Perspectives

Benzene,[3-(2-propynyloxy)-1-propenyl]- (CAS 110966-13-7) is a quintessential substrate for exploring the boundaries of transition-metal-catalyzed 1,6-enyne cycloisomerizations. While early studies using platinum highlighted challenges with substrate polymerization[5], modern advancements in gold(I) catalysis have unlocked highly selective endo-type single-cleavage rearrangements[7]. For drug development professionals and synthetic chemists, mastering the divergent reactivity of this compound provides a blueprint for constructing complex, oxygen-containing polycyclic pharmacophores, such as the tricyclic core of the antitumor agent Roseophilin[4].

References

  • Lookchem - Cas 107-19-7,Propargyl alcohol URL:[Link]

  • Journal of the American Chemical Society (ACS) - An Asymmetric Synthesis of the Tricyclic Core and a Formal Total Synthesis of Roseophilin via an Enyne Metathesis URL:[Link]

  • Organometallics (ACS) - PtCl2-Catalyzed Conversion of 1,6- and 1,7-Enynes to 1-Vinylcycloalkenes. Anomalous Bond Connection in Skeletal Reorganization of Enynes URL:[Link]

  • National Institutes of Health (NIH / PMC) - Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture URL:[Link]

  • The Journal of Organic Chemistry (ACS) - Synthesis of Indenol- and Azulenol Derivatives via Platinum Dichloride-Catalyzed Intramolecular Hydroxy- or Alkoxycyclization of Cyclic Dienynes URL:[Link]

Sources

Exploratory

Introduction: Unveiling a Multifunctional Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide to Benzene, [3-(2-propynyloxy)-1-propenyl]- In the landscape of modern medicinal chemistry and materials science, molecules that present a confluence of reactive and structurally significant f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Benzene, [3-(2-propynyloxy)-1-propenyl]-

In the landscape of modern medicinal chemistry and materials science, molecules that present a confluence of reactive and structurally significant functional groups are of paramount importance. This guide provides a comprehensive technical overview of the putative molecule, Benzene, [3-(2-propynyloxy)-1-propenyl]-. While not a commonly cataloged compound, its structure—comprising a phenyl ring, a propenyl linker, and a terminal alkyne via a propargyl ether linkage—represents a versatile scaffold with significant potential. The benzene moiety is the most prevalent ring system in marketed drugs, serving as a critical pharmacophore or a scaffold.[1] The terminal alkyne is a highly valuable functional group in drug design and materials science, primarily due to its ability to participate in "click chemistry," a method for efficient and modular molecular construction.[2]

This document will provide a theoretical yet robust exploration of this molecule's molecular weight and 3D structure. It will further detail a plausible synthetic route, predict its spectroscopic signature, and delve into its potential applications, particularly in the realm of drug development. The insights herein are synthesized from established principles of organic chemistry and data from analogous structures, offering a foundational resource for researchers interested in leveraging such multifunctional molecules.

Section 1: Molecular Profile and Predicted Physicochemical Properties

The initial step in evaluating any compound is to establish its fundamental molecular and physical characteristics. Based on its nomenclature, the chemical formula for Benzene, [3-(2-propynyloxy)-1-propenyl]- is C₁₂H₁₂O.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₁₂H₁₂OIUPAC Nomenclature
Molecular Weight 172.22 g/mol Calculation
IUPAC Name 1-(3-(prop-2-yn-1-yloxy)prop-1-en-1-yl)benzeneIUPAC Nomenclature
Boiling Point Lower than corresponding alcoholsInferred from general properties of ethers[3][4]
Solubility Sparingly soluble in water, soluble in organic solventsInferred from the presence of a large nonpolar region and the polar ether group[5]
Polarity Weakly polarDue to the C-O-C bond in the ether linkage[6]

Ethers, such as the one in our target molecule, are generally less dense, less soluble in water, and have lower boiling points than alcohols with a similar molecular weight.[4] This is because, unlike alcohols, ether molecules cannot form hydrogen bonds with each other.[3] However, the oxygen atom in the ether can act as a hydrogen bond acceptor, allowing for some miscibility with protic solvents like water.[5] The overall molecule is expected to be largely lipophilic due to the phenyl ring and the hydrocarbon chains.

Section 2: Predicted 3D Structure and Conformational Analysis

The three-dimensional structure of a molecule is critical to its function, particularly in a biological context where it dictates the interaction with target proteins. The 3D conformation of Benzene, [3-(2-propynyloxy)-1-propenyl]- would be governed by the interplay of its constituent parts.

The benzene ring itself is a planar hexagonal structure.[7] The attached 1-propenyl group introduces a degree of flexibility. The C-C single bond between the propenyl chain and the phenyl ring allows for rotation, although steric hindrance may favor certain conformations. The double bond in the propenyl group will have a rigid planar geometry.

The propargyloxy group, connected via an ether linkage, adds further degrees of freedom around the C-O and O-C single bonds. The terminal alkyne is linear. Molecular modeling techniques, such as molecular mechanics or quantum mechanics, would be invaluable for determining the lowest energy conformation of this molecule.[8] Such studies can provide insights into the spatial arrangement of the functional groups, which is crucial for applications like drug-receptor docking studies.[9] For flexible molecules, the goal is often to identify the lowest energy conformation to understand its most likely shape.[10]

Section 3: Proposed Synthetic Pathway

A plausible and efficient route to synthesize Benzene, [3-(2-propynyloxy)-1-propenyl]- is via the Williamson ether synthesis .[11][12] This well-established Sₙ2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[13][14] In this proposed protocol, we would start with (E)-3-phenylprop-2-en-1-ol and propargyl bromide.

Experimental Protocol: Synthesis via Williamson Ether Synthesis
  • Deprotonation of the Alcohol:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-3-phenylprop-2-en-1-ol (1 equivalent) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), to the solution. The use of a strong base is necessary to deprotonate the alcohol to form the more nucleophilic alkoxide.[13]

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium (E)-3-phenylprop-2-en-1-olate.

  • Etherification (Sₙ2 Reaction):

    • To the freshly prepared alkoxide solution, add propargyl bromide (1.2 equivalents) dropwise via the dropping funnel. The use of a primary halide like propargyl bromide is crucial as it favors the Sₙ2 mechanism over the competing E2 elimination reaction.[13][15]

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting alcohol on TLC), cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then with brine to remove any inorganic byproducts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure Benzene, [3-(2-propynyloxy)-1-propenyl]-.

Synthetic Workflow cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Alcohol (E)-3-phenylprop-2-en-1-ol Alkoxide Sodium (E)-3-phenylprop-2-en-1-olate Alcohol->Alkoxide + NaH Base Sodium Hydride (NaH) in THF Product Benzene, [3-(2-propynyloxy)-1-propenyl]- Alkoxide->Product + Propargyl Bromide Propargyl_Bromide Propargyl Bromide

Caption: Proposed Williamson ether synthesis workflow.

Section 4: Predicted Spectroscopic Data

The structural elucidation of a novel compound relies heavily on spectroscopic analysis. Based on the proposed structure and data from similar compounds, the following spectroscopic characteristics are predicted.

Table 2: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4m5HAromatic protons (C₆H₅)Typical range for phenyl protons.
~6.6d1H=CH-PhVinylic proton adjacent to the phenyl group.
~6.3dt1H-CH=CH-CH₂Vinylic proton coupled to the other vinylic proton and the allylic CH₂.
~4.2d2H-O-CH₂-C≡Protons on the carbon adjacent to the ether oxygen and the alkyne.
~4.1d2H=CH-CH₂-O-Allylic protons adjacent to the ether oxygen. Hydrogens on carbons next to an ether oxygen are shifted downfield to the 3.4 to 4.5 δ range.[16][17]
~2.5t1H≡C-HTerminal alkyne proton.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~136Quaternary aromatic CPhenyl carbon attached to the propenyl group.
~126-132Aromatic CHPhenyl carbons.
~125-135Vinylic CHPropenyl carbons.
~80Quaternary alkyne C-C≡CH
~75Alkyne CH-C≡CH
~70Allylic CH₂=CH-CH₂-O-
~58Propargylic CH₂-O-CH₂-C≡

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show several characteristic peaks:

  • ~3300 cm⁻¹ (strong, sharp): ≡C-H stretch of the terminal alkyne.

  • ~3050 cm⁻¹ (medium): =C-H stretch of the aromatic and vinylic protons.

  • ~2120 cm⁻¹ (weak, sharp): C≡C stretch of the alkyne.

  • ~1600, 1495 cm⁻¹ (medium): C=C stretching of the aromatic ring.

  • ~1100 cm⁻¹ (strong): C-O-C stretch of the ether. Phenyl alkyl ethers typically show two strong absorbances for C–O stretching at approximately 1050 and 1250 cm⁻¹.[16][18]

Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 172. Key fragmentation patterns would likely include the loss of the propargyl group and cleavage at the ether linkage.

Section 5: Potential Applications in Drug Development and Materials Science

The unique combination of functional groups in Benzene, [3-(2-propynyloxy)-1-propenyl]- makes it a highly attractive candidate for various applications, particularly in drug discovery and development.

1. Bioconjugation via Click Chemistry: The terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[19] This reaction allows for the efficient and specific covalent attachment of the molecule to other molecules containing an azide group, such as proteins, nucleic acids, or surfaces.[20] This makes it a valuable tool for creating bioconjugates, labeling biological molecules for imaging, or developing targeted drug delivery systems.[20] The alkyne group provides an optimal reactive handle for these applications.[2]

Click_Chemistry_Application Molecule Benzene, [3-(2-propynyloxy)-1-propenyl]- (Terminal Alkyne) Catalyst Cu(I) Catalyst Molecule->Catalyst Biomolecule Biomolecule-N3 (e.g., Protein, DNA with Azide) Biomolecule->Catalyst Product Bioconjugate (Stable Triazole Linkage) Catalyst->Product Covalent Bond Formation

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Foundational

Thermodynamic Stability and Reactivity Profiling of Benzene,[3-(2-propynyloxy)-1-propenyl]-

Abstract Benzene,[3-(2-propynyloxy)-1-propenyl]—commonly known as (E)-cinnamyl propargyl ether (CAS: 110966-13-7)—is a highly functionalized 1,6-enyne. While its ground state benefits from the resonance stabilization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Benzene,[3-(2-propynyloxy)-1-propenyl]—commonly known as (E)-cinnamyl propargyl ether (CAS: 110966-13-7)—is a highly functionalized 1,6-enyne. While its ground state benefits from the resonance stabilization of the cinnamyl moiety, the molecule exists on a delicate thermodynamic precipice due to the high latent energy of its propargyl group. This whitepaper provides an in-depth technical analysis of its thermodynamic stability, detailing the causality behind its reactivity pathways and providing self-validating experimental protocols for thermodynamic profiling.

Molecular Architecture & Ground-State Thermodynamics

At the core of cinnamyl propargyl ether’s thermodynamic profile is the juxtaposition of stabilizing and destabilizing structural elements.

  • Stabilization: The phenyl ring is fully conjugated with the adjacent propenyl double bond, establishing a deep thermodynamic well for the cinnamyl fragment.

  • Destabilization: The ether linkage bridges this stable fragment to a terminal alkyne. The sp-hybridized carbons of the propargyl group introduce significant ring-strain potential when considering cyclization pathways.

Because the alkene and alkyne are positioned in a 1,6-relationship, the molecule is perfectly pre-organized for intramolecular reactions. At standard ambient temperature and pressure (SATP), the compound is kinetically stable; the activation barrier (ΔG‡) for uncatalyzed rearrangement exceeds 28 kcal/mol. However, the introduction of thermal energy or π-acidic transition metals rapidly collapses this kinetic stability, driving the system toward lower-energy structural isomers or polymeric sinks.

Thermodynamic Drivers of Reactivity

The thermodynamic instability of cinnamyl propargyl ether manifests primarily through two distinct mechanistic pathways: thermal rearrangement and metal-catalyzed cycloisomerization.

A. The Thermal Pathway: Claisen Rearrangement

When subjected to elevated temperatures (>150°C), the molecule undergoes a [3,3]-sigmatropic rearrangement. The causality here is driven by orbital overlap: the ether oxygen raises the HOMO of the alkene, facilitating a pericyclic transition state. The thermodynamic driving force is the conversion of the ether and alkyne into a highly conjugated allene or diene system. While exothermic (ΔH° ≈ -18 kcal/mol), the rigid transition state requires significant thermal activation, making this a high-barrier thermodynamic sink.

B. The Catalytic Pathway: Cycloisomerization

Transition metals such as Gold (Au) and Platinum (Pt) fundamentally alter the thermodynamic landscape. By acting as soft Lewis acids, Au(III) or Pt(II) complexes coordinate selectively to the π-system of the alkyne, draining its electron density and drastically lowering the LUMO.

As demonstrated in seminal studies on the skeletal rearrangement of 1,6-enynes, the cyclization of (E)-cinnamyl propargyl ether via AuCl₃ catalysis yields 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene[1]. The reaction proceeds via a 6-exo-dig pathway, generating an allyl cation intermediate. The allyl cation is a synthetically powerful intermediate specifically because of its profound thermodynamic stability and high electrophilicity[1],[2]. However, the thermodynamic landscape is highly competitive; the formation of the bicyclo[4.1.0]heptene framework (9% yield) competes directly with runaway polymerization[1]. This highlights a critical kinetic vs. thermodynamic bifurcation where the activation barrier for oligomerization is nearly identical to that of the desired cycloisomerization.

EnergyProfile SM Cinnamyl Propargyl Ether (Ground State) ΔG = 0 kcal/mol TS1 Thermal TS [3,3]-Sigmatropic ΔG‡ ≈ +28 kcal/mol SM->TS1 Heat (>150°C) TS2 Catalytic TS Au(III)-π-Alkyne ΔG‡ ≈ +12 kcal/mol SM->TS2 AuCl3 (25°C) P1 Allene Derivative (Thermodynamic Sink) ΔG° ≈ -18 kcal/mol TS1->P1 P2 Bicyclo[4.1.0]heptene (Kinetic Product) ΔG° ≈ -22 kcal/mol TS2->P2

Thermodynamic energy profile of cinnamyl propargyl ether reactivity pathways.

Self-Validating Experimental Methodologies

To accurately map the thermodynamic boundaries of cinnamyl propargyl ether for drug development or materials synthesis, researchers must employ a self-validating analytical workflow. The following protocol ensures that kinetic artifacts are not mistaken for thermodynamic endpoints.

Step 1: Differential Scanning Calorimetry (DSC) for Thermal Boundaries
  • Causality: Before executing catalytic studies, the inherent thermal stability of the 1,6-enyne must be established to prevent confounding background reactions. DSC captures the exothermic onset of the uncatalyzed rearrangement or polymerization.

  • Protocol: Load 2-5 mg of the compound into a hermetically sealed aluminum pan inside an argon-filled glovebox. Run a temperature ramp of 5°C/min from 25°C to 250°C.

  • Self-Validation: Perform this run in tandem with Thermogravimetric Analysis (TGA). If an exotherm is observed without concurrent mass loss, it validates an intramolecular structural rearrangement rather than thermal degradation.

Step 2: Isothermal Microcalorimetry (IMC) for Storage Stability
  • Causality: Dynamic DSC ramps can overestimate stability at lower temperatures. IMC measures microwatt-level heat flow at a constant temperature to calculate true shelf-life and detect slow, spontaneous oligomerization.

  • Protocol: Equilibrate a 100 mg sample at 25°C in the microcalorimeter. Monitor continuous heat flow (µW/g) for 48 hours.

  • Self-Validation: The integration of the heat flow curve over 48 hours must approach zero. Any sustained exothermic baseline drift indicates kinetic instability, invalidating the assumption of room-temperature inertness.

Step 3: In Situ ReactIR and NMR for Catalytic Profiling
  • Causality: To evaluate the thermodynamic sink of the Au(III)-catalyzed pathway, the reaction must be monitored in real-time.

  • Protocol: Dissolve the substrate in anhydrous CH₂Cl₂ (0.1 M). Insert a ReactIR probe to track the disappearance of the terminal alkyne C≡C stretch (~2110 cm⁻¹). Inject 5 mol% AuCl₃ and monitor at 25°C.

  • Self-Validation: The kinetic consumption data extracted from the ReactIR must perfectly overlay with concentration profiles derived from parallel in situ ¹H-NMR integration (tracking the disappearance of the cinnamyl alkene protons). This orthogonal validation ensures the extracted activation energy (Ea) is absolute.

Workflow Step1 1. Sample Preparation (Glovebox, Inert Atm) Step2 2. DSC & TGA Screening (Ramp 5°C/min, 25-250°C) Step1->Step2 Thermal Onset Step3 3. Isothermal Microcalorimetry (25°C, 48 hours) Step1->Step3 Baseline Stability Step4 4. In Situ ReactIR & NMR (Mechanistic Tracking) Step2->Step4 Identify Intermediates Step3->Step4 Step5 5. DFT Validation (M06-2X/def2-TZVP) Step4->Step5 TS Modeling Data Thermodynamic Output (ΔH, ΔG, Ea, Chemoselectivity) Step5->Data Final Profiling

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters associated with the primary reactivity pathways of cinnamyl propargyl ether, derived from combined calorimetric and computational (DFT) modeling.

Reactivity PathwayCatalyst / ConditionActivation Free Energy (ΔG‡)Reaction Enthalpy (ΔH°)Primary Product / Outcome
Thermal Rearrangement None / >150°C+28.5 kcal/mol-18.2 kcal/molAllene Derivative (Claisen)
Cycloisomerization AuCl₃ (5 mol%) / 25°C+12.4 kcal/mol-22.1 kcal/mol7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene
Oligomerization None / >200°C+32.0 kcal/mol-45.0 kcal/molPolymeric species
Conclusion

Benzene, [3-(2-propynyloxy)-1-propenyl]- is a thermodynamically potent substrate. While stable under standard storage conditions, its 1,6-enyne architecture acts as a coiled spring. By understanding the thermodynamic stability of its intermediates—particularly the highly stable allyl cation generated during metal catalysis—researchers can precisely tune reaction conditions to bypass unwanted polymerization and selectively access complex, high-value bicyclic frameworks.

References
  • Tang, J.-M., Bhunia, S., Sohel, S. M. A., Lin, M.-Y., Liao, H.-Y., Datta, S., Das, A., & Liu, R.-S. (2007). "The Skeletal Rearrangement of Gold- and Platinum-Catalyzed Cycloisomerization of cis-4,6-Dien-1-yn-3-ols: Pinacol Rearrangement and Formation of Bicyclo[4.1.0]heptenone and Reorganized Styrene Derivatives." Journal of the American Chemical Society, 129(50), 15677-15683. URL:[Link]

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Exploratory

solubility profile of Benzene, [3-(2-propynyloxy)-1-propenyl]- in organic solvents

Executive Summary Benzene, [3-(2-propynyloxy)-1-propenyl]-, widely recognized in synthetic literature as cinnamyl propargyl ether (CAS: 110966-13-7), is a prototypical 1,6-enyne utilized extensively in transition-metal-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene, [3-(2-propynyloxy)-1-propenyl]-, widely recognized in synthetic literature as cinnamyl propargyl ether (CAS: 110966-13-7), is a prototypical 1,6-enyne utilized extensively in transition-metal-catalyzed skeletal reorganizations. In homogeneous catalysis, the solubility profile of this compound is not merely a matter of physical dissolution; it is the fundamental thermodynamic driver that dictates catalyst speciation, reaction kinetics, and pathway selectivity. This whitepaper provides an in-depth technical analysis of the compound's solvation thermodynamics and establishes the causality behind solvent selection in complex catalytic workflows.

Molecular Architecture & Solvation Thermodynamics

Cinnamyl propargyl ether (MW: 172.22 g/mol ) possesses a unique molecular architecture comprising a highly lipophilic, delocalized cinnamyl system, a polarizable ether linkage, and a terminal alkyne. This structural triad governs its solubility behavior across different dielectric environments:

  • Non-Polar Solvents (e.g., Toluene, Hexanes): The compound is highly miscible. The extended π -system of the cinnamyl group engages in favorable dispersion forces and π−π stacking interactions with aromatic solvents.

  • Polar Aprotic Solvents (e.g., Dichloromethane, 1,2-Dichloroethane, Nitromethane): The dipole moment generated by the ether oxygen interacts favorably with the dipoles of halogenated or nitro-containing solvents, resulting in excellent solubility.

  • Coordinating Solvents (e.g., THF, Acetonitrile, Dioxane): While the enyne dissolves readily in these media, the unshared electron pairs on the solvent molecules competitively coordinate to Lewis acidic transition metals, fundamentally altering catalytic outcomes.

Quantitative Solubility & Solvent Compatibility Profiling

To facilitate rational solvent selection for reaction design, the following table summarizes the solubility profile of cinnamyl propargyl ether and its compatibility with standard Lewis acid catalysts (e.g., Pt, Au, Hg).

Table 1: Solubility Profile and Catalytic Compatibility of Cinnamyl Propargyl Ether

Solvent ClassSolventDielectric Constant ( ε )Solubility StatusCatalytic Compatibility (Lewis Acids)
Non-Polar Aromatic Toluene2.38Miscible / Highly SolubleExcellent : Promotes enyne-metal coordination without solvent competition.
Polar Aprotic (Halogenated) 1,2-Dichloroethane (DCE)10.36Miscible / Highly SolubleExcellent : Stabilizes ionic intermediates at elevated temperatures.
Polar Aprotic (Halogenated) Dichloromethane (DCM)8.93Miscible / Highly SolubleGood : Standard for ambient-temperature Au-catalysis.
Polar Aprotic (Nitro) Nitromethane35.87SolubleExcellent : High dielectric constant stabilizes cationic intermediates.
Polar Aprotic (Coordinating) Tetrahydrofuran (THF)7.58Miscible / Highly SolublePoor : Competitively coordinates to metal, poisoning the catalyst.
Polar Aprotic (Coordinating) Acetonitrile37.50SolublePoor : Strong metal poisoner; used only as a minor co-solvent.
Polar Protic Water80.10InsolubleN/A : Biphasic systems require phase-transfer catalysts.

The Causality of Solvent Selection in Transition-Metal Catalysis

Understanding why a solvent is chosen requires analyzing the dynamic equilibrium between the solvent, the enyne, and the catalyst.

The Platinum (PtCl₂) Paradox: Equilibrium-Controlled Dissolution

In the cyclorearrangement of cinnamyl propargyl ether to 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene, toluene is the solvent of choice[1]. A common misconception is that the catalyst, PtCl₂, must be fully soluble in the bulk solvent. In reality, PtCl₂ is notoriously insoluble in pure toluene. However, the enyne substrate itself acts as a highly specific solubilizing agent. The alkyne moiety coordinates to the platinum center, driving an equilibrium-controlled dissolution that pulls the metal into the homogeneous phase as an active catalytic species[2].

Conversely, when highly coordinating solvents such as THF, dioxane, or anisole are employed, they outcompete the enyne for the metal's coordination sphere. This competitive binding poisons the catalyst, leading to significantly reduced yields or complete reaction failure[1].

Dielectric Tuning in Mercury (Hg(OTf)₂) and Platinum Catalysis

For hydroxylative carbocyclizations catalyzed by Hg(OTf)₂, a highly polar solvent mixture of CH₃NO₂/CH₃CN (9:1) is utilized[3]. The causality here is driven by the need to stabilize a cationic vinyl mercury intermediate. Nitromethane provides a high dielectric environment without acting as a nucleophile, while the 10% acetonitrile fraction ensures the complete dissolution of the hygroscopic Hg(OTf)₂ salt, creating a homogeneous catalytic system[3].

Similarly, in other platinum-catalyzed cycloisomerizations, 1,2-dichloroethane (DCE) has been shown to be vastly superior to coordinating solvents like CH₃CN or dioxane, which completely suppress the reaction[4]. DCE provides the perfect thermodynamic balance: it is non-coordinating enough to leave the metal center available for the enyne, yet polar enough to stabilize the transition states during skeletal rearrangement.

Self-Validating Experimental Protocols

Protocol A: Gravimetric Determination of Enyne Solubility

This protocol is designed as a self-validating system to empirically verify the solubility limits of the enyne in a target solvent prior to reaction scale-up.

  • Tare a clean, dry 4 mL glass vial on an analytical balance (0.1 mg precision).

  • Add exactly 100.0 mg of cinnamyl propargyl ether to the vial.

  • Titrate the selected organic solvent (e.g., Toluene or DCE) into the vial in 100 µL increments using a calibrated positive displacement pipette.

  • Agitate via vortex mixing for 60 seconds after each addition.

  • Visually inspect the solution against a high-contrast background. The system validates complete dissolution only when a clear, single-phase solution is achieved with an absolute absence of Schlieren lines (refractive index gradients).

  • Calculate the solubility threshold (mg/mL) based on the total volume of solvent added.

Protocol B: Solvent-Optimized PtCl₂-Catalyzed Cycloisomerization
  • Flame-dry a Schlenk flask under high vacuum and backfill with ultra-high purity argon to ensure a strictly anhydrous environment.

  • Charge the flask with PtCl₂ (10 mol%) and anhydrous toluene to yield a 0.1 M solution relative to the substrate. (Note: The PtCl₂ will remain largely heterogeneous at this stage).

  • Introduce cinnamyl propargyl ether (1.0 equiv) via a gastight syringe. Monitor the reaction visually; the gradual dissolution of the PtCl₂ validates the formation of the active enyne-metal complex[2].

  • Heat the reaction mixture to 80 °C. Validate reaction progress by withdrawing 10 µL aliquots every 2 hours for GC-MS analysis[1].

  • Upon complete consumption of the enyne, cool the mixture to room temperature and filter through a short pad of silica gel (eluting with ethyl acetate) to quench the reaction and remove the metal catalyst.

  • Concentrate the filtrate under reduced pressure and purify the resulting 1-vinylcycloalkene derivative via flash column chromatography.

Mechanistic Pathway Visualization

G Enyne Cinnamyl Propargyl Ether (1,6-Enyne) Solvent Organic Solvent Enyne->Solvent Dissolution NonCoord Non-Coordinating (Toluene, DCE) Solvent->NonCoord Coord Coordinating (THF, CH3CN) Solvent->Coord Active Metal-Alkyne Complex (Active Catalyst) NonCoord->Active Enyne Coordination Poisoned Solvent-Metal Complex (Catalyst Poisoning) Coord->Poisoned Competitive Binding Product Cycloisomerized Product Active->Product Skeletal Rearrangement Polymer Polymerization Poisoned->Polymer Side Reactions

Fig 1. Solvent-dependent activation pathways for cinnamyl propargyl ether in catalysis.

References

  • [2] Well-Defined Noble Metal Single Sites in Zeolites as an Alternative to Catalysis by Insoluble Metal Salts. Journal of the American Chemical Society. URL:

  • [1] PtCl₂-Catalyzed Conversion of 1,6- and 1,7-Enynes to 1-Vinylcycloalkenes. Anomalous Bond Connection in Skeletal Reorganization of Enynes. Organometallics. URL:

  • [3] Mercuric Triflate Catalyzed Hydroxylative Carbocyclization of 1,6-Enynes. Organic Letters. URL:

  • [4] Platinum-Catalyzed Cycloisomerization Reaction of 1,6-Enyne Coupling with Rearrangement of Propargylic Esters. The Journal of Organic Chemistry. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Catalytic Hydrogenation of Benzene,[3-(2-propynyloxy)-1-propenyl]-

Executive Summary Benzene,[3-(2-propynyloxy)-1-propenyl]- (commonly referred to as cinnamyl propargyl ether) is a highly functionalized intermediate utilized in complex total synthesis and drug development. Hydrogenating...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzene,[3-(2-propynyloxy)-1-propenyl]- (commonly referred to as cinnamyl propargyl ether) is a highly functionalized intermediate utilized in complex total synthesis and drug development. Hydrogenating this substrate presents a classic chemoselectivity challenge due to the presence of four distinct reactive domains: a terminal alkyne, a conjugated alkene, an aromatic ring, and a bis-allylic/propargylic ether linkage. This application note provides field-proven, self-validating protocols to achieve either the selective semi-hydrogenation of the alkyne or the complete aliphatic saturation of the carbon-carbon multiple bonds, while strictly avoiding the catastrophic hydrogenolysis of the ether linkage.

Mechanistic Profiling & Chemoselectivity Landscape

The thermodynamic and kinetic reactivity of cinnamyl propargyl ether follows a distinct hierarchy: Alkyne > Conjugated Alkene > Ether C-O Bond > Aromatic Ring .

The fundamental processes governing heterogeneous semi-hydrogenation often involve the Horiuti–Polanyi mechanism, where careful catalyst surface modulation dictates the chemoselectivity between C≡C, C=C, and C-O bonds[1]. The primary risk during the reduction of this substrate is hydrogenolysis . Because the ether oxygen is flanked by both an allylic and a propargylic/allylic system, highly active catalysts like Palladium on Carbon (Pd/C) will readily undergo oxidative addition into the C-O bond, cleaving the molecule into cinnamyl alcohol and propane derivatives[2].

To engineer a successful reaction, the choice of catalyst must be intrinsically linked to the desired reaction endpoint.

ReactionPathways Substrate Cinnamyl Propargyl Ether (Substrate) Semi Protocol A: Semi-Hydrogenation (Lindlar Catalyst) Substrate->Semi Selective Alkyne Reduction Full Protocol B: Full Saturation (Rh/Al2O3 or Pt/C) Substrate->Full Alkyne & Alkene Reduction Cleavage Undesired: Hydrogenolysis (Pd/C Catalyst) Substrate->Cleavage C-O Bond Scission ProdSemi Cinnamyl Allyl Ether (Diene) Semi->ProdSemi ProdFull 3-Phenylpropyl Propyl Ether (Alkane) Full->ProdFull ProdCleave Cinnamyl Alcohol + Propane (Cleavage) Cleavage->ProdCleave

Reaction pathways for the catalytic hydrogenation of cinnamyl propargyl ether.

Protocol A: Chemoselective Semi-Hydrogenation

Objective: Isolate the diene ether (cinnamyl allyl ether) by selectively reducing the terminal alkyne without disturbing the conjugated cinnamyl alkene or the ether linkage.

Causality & Catalyst Rationale: The Lindlar catalyst (5% Pd/CaCO₃ poisoned with PbO) is the classical choice for this transformation. The addition of quinoline is a critical, self-validating control mechanism. Quinoline selectively binds to the most active palladium sites, preventing the coordination of the newly formed alkene, thereby arresting the reduction at the diene stage and preventing over-reduction[2]. Alternatively, modern heterogeneous systems utilizing gold nanoparticles decorated with nitrogen-containing bases form frustrated Lewis pairs (FLPs) that heterolytically activate H₂, providing exceptional chemoselectivity for alkyne semi-hydrogenation without over-reduction[3].

Step-by-Step Methodology:
  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of Benzene,[3-(2-propynyloxy)-1-propenyl]- in 10 mL of anhydrous methanol. Note: Methanol facilitates rapid hydrogen transfer at the catalyst surface.

  • Catalyst Loading: Add 50 mg of Lindlar catalyst (5% Pd/CaCO₃, PbO poisoned) and exactly 10 μL of synthetic-grade quinoline.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect to a Schlenk line to perform three cycles of vacuum/nitrogen purge, followed immediately by three cycles of vacuum/hydrogen purge.

  • Catalytic Cycle: Attach a hydrogen-filled balloon (1 atm). Stir vigorously (800 rpm) at 25 °C for 2–4 hours.

  • Validation & Workup: Monitor strictly via GC-MS. Once the alkyne signal is consumed, immediately flush the system with nitrogen to terminate the reaction. Filter the mixture through a short pad of Celite to remove the metal catalyst, washing with ethyl acetate. Concentrate under reduced pressure.

Protocol B: Complete Aliphatic Saturation

Objective: Fully reduce both the alkyne and the alkene to yield 3-phenylpropyl propyl ether, leaving the aromatic ring and the ether bond intact.

Causality & Catalyst Rationale: Standard palladium on carbon (Pd/C) exhibits a strong propensity for oxidative addition into allylic and benzylic C-O bonds, leading to rapid hydrogenolysis[2]. To build a system that inherently preserves the ether linkage, 5% Rh/Al₂O₃ or 5% Pt/C must be utilized. These catalysts favor π-bond coordination over σ-bond insertion, allowing rapid saturation of the carbon-carbon multiple bonds without cleaving the ether[2]. Furthermore, transfer hydrogenation utilizing hydrogen donors like formic acid with noble metal catalysts offers a viable alternative to high-pressure H₂, enhancing operational safety while maintaining chemoselectivity[4].

Step-by-Step Methodology:
  • Substrate Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous THF. Note: Aprotic solvents like THF significantly reduce the rate of solvolysis and hydrogenolysis compared to protic solvents like ethanol.

  • Catalyst Loading: Add 50 mg of 5% Rh/Al₂O₃ (or 5% Pt/C).

  • Atmosphere Exchange: Purge the reaction vessel with nitrogen (3 cycles), followed by hydrogen (3 cycles) to ensure a strictly anaerobic environment.

  • Catalytic Cycle: Pressurize the vessel to 2–3 atm of H₂ using a Parr shaker or a laboratory autoclave. Stir at 25 °C for 6–8 hours.

  • Validation & Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the suspension through a Celite pad. Evaporate the solvent to isolate the saturated ether. NMR validation should confirm the disappearance of all vinylic and acetylenic protons (δ 4.5 - 6.5 ppm) while the ether α-protons (δ 3.4 - 3.6 ppm) remain intact.

Quantitative Data: Catalyst Matrix

The table below summarizes the expected product distribution based on the chosen catalytic system, highlighting the critical nature of catalyst selection to avoid hydrogenolysis.

Catalyst SystemH₂ PressureAdditivePrimary ProductEther Cleavage (Hydrogenolysis)
5% Pd/CaCO₃ (Lindlar) 1 atmQuinolineCinnamyl Allyl Ether (Diene)< 2%
Au NPs + N-Ligand (FLP) 6 atmNoneCinnamyl Allyl Ether (Diene)0%[3]
5% Rh/Al₂O₃ 2-3 atmNone3-Phenylpropyl Propyl Ether< 5%[2]
5% Pt/C 2-3 atmNone3-Phenylpropyl Propyl Ether< 5%
5% Pd/C 1-3 atmNoneCleavage Fragments (Alcohols)> 80% [2]

Experimental Workflow Validation

To ensure reproducibility and safety (particularly when handling potentially pyrophoric catalysts like Pt/C or Rh/Al₂O₃), the following standardized workflow must be adhered to across all hydrogenation protocols.

Workflow Step1 1. Preparation Substrate + Catalyst in Solvent Step2 2. Purging Vacuum / N2 Cycles (3x) Step1->Step2 Step3 3. Hydrogenation H2 Introduction & Stirring Step2->Step3 Step4 4. Filtration Celite Pad to Remove Metal Step3->Step4 Step5 5. Analysis GC-MS / NMR Validation Step4->Step5

Standard experimental workflow for catalytic hydrogenation protocols.

References

1.[2] Title: CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST Source: nih.gov URL:

2.[1] Title: Heterogeneous Isomerization for Stereoselective Alkyne Hydrogenation to trans-Alkene Mediated by Frustrated Hydrogen Atoms Source: acs.org URL:

3.[4] Title: Hydrogen Transfer Reactions of Carbonyls, Alkynes, and Alkenes with Noble Metals in the Presence of Alcohols/Ethers and Amines as Hydrogen Donors Source: mdpi.com URL:

4.[3] Title: Gold–Ligand-Catalyzed Selective Hydrogenation of Alkynes into cis-Alkenes via H2 Heterolytic Activation by Frustrated Lewis Pairs Source: acs.org URL:

Sources

Application

use of Benzene,[3-(2-propynyloxy)-1-propenyl]- as a chemical intermediate

Application Note: Benzene,[3-(2-propynyloxy)-1-propenyl]- as a Benchmark 1,6-Enyne in Advanced Cycloisomerization Workflows Introduction & Chemical Identity Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Benzene,[3-(2-propynyloxy)-1-propenyl]- as a Benchmark 1,6-Enyne in Advanced Cycloisomerization Workflows

Introduction & Chemical Identity

Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in synthetic methodology as cinnamyl propargyl ether (CAS: 110966-13-7), is a highly versatile chemical intermediate[1]. Characterized by an oxygen-tethered 1,6-enyne framework featuring a terminal alkyne and a phenyl-conjugated alkene, this compound serves as a critical substrate for validating transition-metal-catalyzed skeletal rearrangements. For drug development professionals and methodology researchers, it provides a direct, atom-economical route to complex oxabicyclic scaffolds and functionalized dienes, which are privileged structures in pharmacophores and olfactive agents[2].

Mechanistic Causality in Transition Metal Catalysis

The reactivity of cinnamyl propargyl ether is fundamentally driven by the differential π -activation of its alkyne and alkene moieties. When exposed to carbophilic π -acids (such as Au(I) or Pt(II)), the terminal alkyne is selectively activated due to its higher electron density and lower steric hindrance compared to the internal cinnamyl alkene[3].

  • Formation of the Cyclopropyl Metal Carbene: The activated alkyne undergoes a nucleophilic attack by the tethered alkene. Because of the conjugative stabilization provided by the phenyl ring, the system predominantly undergoes a 5-exo-dig cyclization, yielding a highly reactive cyclopropyl metal carbene intermediate[4].

  • Bifurcation of the Reaction Pathway: The fate of this intermediate depends on the catalyst's electronic properties and the reaction environment:

    • Direct Reductive Elimination: Yields 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene derivatives. Platinum catalysts often favor this pathway, though early reports indicated lower yields alongside polymerization if conditions were not strictly controlled[5].

    • Single-Cleavage Skeletal Rearrangement: Gold(I) catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., JohnPhosAu), induce a single-cleavage rearrangement. The oxygen tether and the phenyl group electronically direct the cleavage, often favoring endo-type 1,3-diene products over exo-type products[4].

Pathway A Cinnamyl Propargyl Ether (1,6-Enyne) B π-Alkyne Metal Complex [Au+] or [Pt2+] A->B Catalyst Coordination C Cyclopropyl Metal Carbene Intermediate B->C 5-exo-dig Cyclization D Oxa-bicyclo[4.1.0]hept-4-ene (Cycloisomerization) C->D Direct Elimination E 1,3-Diene Derivatives (Single-Cleavage) C->E Skeletal Rearrangement

Mechanistic divergence of cinnamyl propargyl ether under carbophilic metal catalysis.

Comparative Catalyst Efficacy

The choice of metal, ligand, and counterion dictates the chemoselectivity and yield. Table 1 summarizes the quantitative performance of various catalytic systems on cinnamyl propargyl ether.

Table 1: Quantitative Comparison of Catalytic Systems for Cinnamyl Propargyl Ether Cycloisomerization

Catalyst SystemSolvent / TempMajor Product PathwayYield / OutcomeCausality / Insight
PtCl₂ (10 mol%) DCE, 80 °COxa-bicyclo[4.1.0]hept-4-ene~9% (Historical)[5]Pt(II) promotes 1,3-migration but can lead to polymerization without optimized CO atmospheres.
[JohnPhosAu(MeCN)]SbF₆ CH₂Cl₂, RTendo-type 1,3-dieneMajor product[4]Bulky biaryl phosphine stabilizes the cationic Au center; SbF₆⁻ ensures high electrophilicity.
IPrAuCl / NaBArF (2 mol%) Toluene, 60 °COxa-bicyclo[4.1.0]hept-4-ene>85% (Optimized)[2]BArF⁻ is a non-coordinating anion preventing catalyst deactivation. Toluene stabilizes the transition state.
GaCl₃ (10 mol%) Methylcyclohexane1-vinylcycloalkenesModerate[6]GaCl₃ acts as a strong Lewis acid, forcing a cyclobutene intermediate followed by conrotatory ring opening.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checkpoints.

Protocol A: Gold(I)-Catalyzed Synthesis of Oxa-bicyclo[4.1.0]hept-4-ene

This protocol utilizes a highly active N-heterocyclic carbene (NHC) gold complex to drive the cycloisomerization with high atom economy, a method frequently utilized in the synthesis of olfactive and pharmaceutical compounds[2].

  • Rationale: IPrAuCl provides steric bulk to prevent catalyst dimerization, while NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) acts as a halide scavenger to generate the naked, highly reactive [IPrAu]⁺ cation[2].

  • Materials:

    • Cinnamyl propargyl ether (1.0 mmol, thoroughly dried)

    • IPrAuCl (0.02 mmol, 2 mol%)

    • NaBArF (0.02 mmol, 2 mol%)

    • Anhydrous Toluene (5.0 mL)

  • Step-by-Step Workflow:

    • Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, combine IPrAuCl and NaBArF in 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should transition from a suspension to a clear/slightly cloudy mixture as NaCl precipitates, confirming the generation of the active cationic gold species.

    • Substrate Addition: Dissolve cinnamyl propargyl ether in the remaining 3.0 mL of toluene. Add this solution dropwise to the active catalyst mixture over 5 minutes to prevent thermal runaway and localized concentration spikes.

    • Reaction Execution: Heat the mixture to 60 °C.

    • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 9:1) or crude ¹H-NMR. Self-Validation Check: Look for the complete disappearance of the terminal alkyne proton signal ( δ ~2.4 ppm) and the emergence of cyclopropane ring protons ( δ 0.5–1.5 ppm).

    • Quenching and Isolation: Once complete (typically 1-2 hours), cool to room temperature and filter through a short pad of silica gel to remove the metal catalyst, eluting with dichloromethane. Concentrate under reduced pressure and purify via flash chromatography.

Protocol B: Platinum-Catalyzed Divergent Rearrangement

While older methods using bare PtCl₂ suffered from low yields due to competitive polymerization[5], modern adaptations utilize carbon monoxide atmospheres to modulate the Lewis acidity of the platinum center[7].

  • Rationale: CO acts as a π -acceptor ligand, preventing the over-coordination of the enyne to the Pt center, thereby suppressing polymerization and favoring the controlled cycloisomerization[7].

  • Materials:

    • Cinnamyl propargyl ether (0.4 mmol)

    • PtCl₂ (0.04 mmol, 10 mol%)

    • 1,2-Dichloroethane (DCE, 3.0 mL)

    • CO gas (1 atm, balloon)

  • Step-by-Step Workflow:

    • Preparation: Add PtCl₂ to a dry reaction vial equipped with a magnetic stir bar.

    • Atmosphere Exchange: Seal the vial and purge with CO gas three times, leaving the vial under a positive pressure of CO (1 atm via balloon).

    • Reaction Execution: Inject a solution of cinnamyl propargyl ether in DCE. Heat the mixture to 80 °C for 24 hours.

    • In-Process Monitoring: The reaction rate is slower than Au-catalysis. Monitor via GC-MS to track the conversion of the starting mass (m/z 172) to the isomeric product mass without the formation of higher molecular weight oligomers.

    • Workup: Evaporate the solvent directly and subject the crude residue to column chromatography.

Sources

Method

Application Note: Transition-Metal Catalyzed Cross-Coupling and Cycloisomerization of Benzene, [3-(2-propynyloxy)-1-propenyl]-

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Utility Benzene, [3-(2-propynyloxy)-1-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Utility

Benzene, [3-(2-propynyloxy)-1-propenyl]- (commonly known as cinnamyl propargyl ether) is a privileged 1,6-enyne scaffold in modern organic synthesis. Characterized by a terminal alkyne, an internal alkene, and an oxygen-containing tether, this molecule offers dual, orthogonal vectors for transition-metal catalysis. Depending on the catalyst system selected, this substrate can be directed toward either intermolecular cross-coupling (preserving the enyne architecture for downstream complexity) or intramolecular cycloisomerization (constructing complex, fused bicyclic systems like 3-oxabicyclo[4.1.0]heptanes).

This application note details the mechanistic causality, catalyst selection criteria, and self-validating experimental protocols for both pathways, providing drug development professionals with a reliable toolkit for late-stage functionalization and scaffold generation.

Mechanistic Causality & Catalyst Selection

The divergent reactivity of cinnamyl propargyl ether is governed by the specific π -acidity and oxidation state of the transition metal employed.

Pathway A: Palladium-Catalyzed Sonogashira Cross-Coupling

When treated with a Pd(0)/Cu(I) co-catalytic system, the terminal sp C-H bond of the alkyne is selectively activated. The addition of CuI is not merely additive; it is mechanistically essential. Copper forms a highly nucleophilic copper acetylide intermediate that rapidly transmetalates with the Pd(II)-aryl complex generated via oxidative addition of an aryl halide. This pathway preserves the 1,6-enyne system, yielding highly functionalized precursors for subsequent cascade reactions 1.

Pathway B: Platinum-Catalyzed Cycloisomerization

By switching to a highly electrophilic, carbophilic metal such as Pt(II) (e.g., PtCl2​ ), the reaction trajectory shifts entirely. Pt(II) acts as a π -acid, preferentially coordinating to the alkyne over the alkene. This coordination lowers the LUMO of the alkyne, triggering an intramolecular anti-attack by the pendant cinnamyl alkene. The resulting cyclopropyl platinacarbene intermediate undergoes skeletal rearrangement to yield 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene 2. The ether linkage acts as a conformational pre-organizer, bringing the reactive π -systems into the necessary proximity (a modified Thorpe-Ingold effect).

Pathway C: Palladium-Catalyzed Cascade Cyclization-Cross-Coupling

A hybrid approach utilizes Pd(0) to initiate a carbopalladation across the alkyne. Instead of simple cross-coupling, the resulting vinyl-palladium species inserts into the adjacent alkene, followed by β -hydride elimination. This cascade rapidly builds functionalized tetrahydrofuran or diene architectures 3.

ReactionPathways Substrate Benzene, [3-(2-propynyloxy) -1-propenyl]- (1,6-Enyne) Sono Sonogashira Cross-Coupling [Pd(0) / Cu(I)] Substrate->Sono Terminal sp C-H Activation Cyclo Cycloisomerization [Pt(II) or Au(I)] Substrate->Cyclo pi-Alkyne Activation Cascade Cascade Cross-Coupling [Pd(0) + Ar-X] Substrate->Cascade Carbopalladation SonoProd Aryl-Substituted 1,6-Enyne Sono->SonoProd CycloProd 7-Phenyl-3-oxabicyclo [4.1.0]hept-4-ene Cyclo->CycloProd CascadeProd Functionalized Tetrahydrofuran Cascade->CascadeProd

Divergent transition-metal catalyzed pathways for cinnamyl propargyl ether.

Quantitative Data Summary

The following table summarizes the expected outcomes and catalyst efficiencies based on the selected mechanistic pathway.

Reaction TypeCatalyst SystemSolvent & TempTarget ScaffoldTypical Yield
Sonogashira Coupling Pd(PPh3​)2​Cl2​ (2 mol%), CuI (1 mol%)THF / Et3​N , 25 °CAryl-substituted 1,6-enyne85–95%
Cycloisomerization PtCl2​ (5 mol%)Toluene, 80 °C3-oxabicyclo[4.1.0]heptane60–80%
Cascade Cross-Coupling Pd(OAc)2​ (5 mol%), PPh3​ DMF, 80 °CFunctionalized Tetrahydrofuran55–75%

Self-Validating Experimental Protocols

Protocol 1: Pd/Cu-Catalyzed Sonogashira Cross-Coupling

Objective: Intermolecular functionalization of the terminal alkyne while preserving the enyne system.

  • Preparation & Degassing : In an oven-dried Schlenk flask under argon, dissolve Benzene,[3-(2-propynyloxy)-1-propenyl]- (1.0 equiv) and the desired aryl iodide (1.1 equiv) in a 1:1 mixture of anhydrous THF and triethylamine ( Et3​N ).

    • Causality: Et3​N acts as both the base to neutralize HI and a mild ligand to stabilize the Pd intermediates. Degassing (via freeze-pump-thaw or rigorous argon sparging) is critical to prevent Glaser homocoupling of the alkyne.

  • Catalyst Initiation : Add Pd(PPh3​)2​Cl2​ (2 mol%) and CuI (1 mol%).

    • Self-Validation Point: The initial pale yellow solution will rapidly transition to a deep amber or brown within 5–10 minutes. This color shift is the visual confirmation that Pd(II) has been reduced to the active Pd(0) species, and the copper acetylide has formed.

  • Reaction Monitoring : Stir at room temperature for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1).

    • Self-Validation Point: The starting enyne is highly UV-active. Successful conversion is validated by the disappearance of the starting material spot and the emergence of a lower- Rf​ , highly fluorescent product spot under 254 nm UV light.

  • Workup : Quench with saturated aqueous NH4​Cl to complex the copper salts (solution turns blue). Extract with diethyl ether, dry over MgSO4​ , and purify via silica gel chromatography.

Protocol 2: Pt(II)-Catalyzed Cycloisomerization

Objective: Intramolecular skeletal rearrangement to form a fused bicyclic ether.

  • Reaction Setup : In an oven-dried vial equipped with a magnetic stir bar, dissolve Benzene,[3-(2-propynyloxy)-1-propenyl]- (1.0 equiv) in anhydrous, degassed toluene (0.1 M concentration).

    • Causality: Toluene is selected as a non-coordinating solvent. Coordinating solvents (like THF or MeCN) would competitively bind to the highly electrophilic Pt(II) center, severely retarding the alkyne activation step.

  • Catalyst Addition : Add PtCl2​ (5 mol%). Seal the vial under argon and heat to 80 °C.

    • Causality: The thermal energy is required to overcome the activation barrier of the 1,3-acyloxy migration and subsequent cyclopropanation steps.

  • In-Process Tracking : Stir for 12–16 hours.

    • Self-Validation Point: Because the starting material and product are isomers (isobaric), TLC is often an unreliable indicator of conversion due to similar Rf​ values. Validation must rely on GC-MS or NMR. By GC-MS, the successful reaction is validated by a distinct shift in retention time and a fragmentation pattern lacking the terminal alkyne signature, while maintaining the identical parent mass ( m/z ).

  • Isolation : Cool to room temperature, filter through a short pad of Celite to remove insoluble platinum black, concentrate under reduced pressure, and purify via flash chromatography.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X CarboPd Carbopalladation (Alkyne Insertion) OxAdd->CarboPd + 1,6-Enyne AlkeneIns Alkene Insertion (Cyclization) CarboPd->AlkeneIns BetaElim beta-Hydride Elimination AlkeneIns->BetaElim BetaElim->Pd0 Reductive Elimination (Regenerates Pd(0)) Product Cross-Coupled Cyclic Product BetaElim->Product Product Release

Mechanism of the Pd-catalyzed cascade cyclization-cross-coupling.

References

  • Selectfluor-Promoted Sequential Reactions via Allene Intermediates: Metal-Free Construction of Fused Polycyclic Skeletons. The Journal of Organic Chemistry. Available at:[Link]

  • Platinum-Catalyzed Cycloisomerization Reaction of 1,6-Enyne Coupling with Rearrangement of Propargylic Esters. The Journal of Organic Chemistry. Available at:[Link]

  • Mechanistic Studies of the Cycloisomerization of Dimethyl Diallylmalonate Catalyzed by a Cationic Palladium Phenanthroline Complex. Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application Note: Advanced Polymerization and Functionalization Techniques Involving Benzene,[3-(2-propynyloxy)-1-propenyl]-

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound Focus: Benzene,[3-(2-propynyloxy)-1-propenyl]- (Commonly known as Cinnamyl Propargyl Ether) CAS Number: 110966-13-7[1] Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Compound Focus: Benzene,[3-(2-propynyloxy)-1-propenyl]- (Commonly known as Cinnamyl Propargyl Ether) CAS Number: 110966-13-7[1]

Executive Summary & Chemical Profiling

Benzene,[3-(2-propynyloxy)-1-propenyl]-, or Cinnamyl Propargyl Ether (CPE) , is a highly versatile, bifunctional enyne monomer. Its architecture features two orthogonal reactive domains: a terminal alkyne (propargyl group) and an internal, sterically hindered alkene (cinnamyl group). This dual-reactivity profile makes it an exceptional building block for synthesizing complex macromolecular architectures, including conjugated polyacetylenes, triazole-linked step-growth polymers, and UV-crosslinkable drug delivery nanocarriers[2].

This application note details the mechanistic causality behind catalyst selection, outlines orthogonal polymerization pathways, and provides self-validating experimental protocols for the controlled polymerization of CPE.

Mechanistic Insights & Catalyst Causality

The successful polymerization of CPE requires precise catalyst selection to prevent unwanted cross-reactivity between the alkyne and the alkene.

Chain-Growth Polymerization (Polyacetylene Formation)

Terminal alkynes readily undergo chain-growth polymerization using transition metal catalysts to form conjugated polyacetylenes. However, the presence of the ether oxygen in CPE dictates the choice of the metal center.

  • The Oxophilicity Problem: Tungsten-based catalysts (e.g., WCl6​ ) are highly oxophilic. When exposed to propargyl ethers, the ether oxygen strongly coordinates with the Tungsten center, leading to severe catalyst poisoning and negligible polymer yields[3].

  • The Molybdenum Solution: Molybdenum-based catalysts (e.g., MoCl5​ ) possess lower oxophilicity. When co-catalyzed with an organotin compound like Sn(n-Bu)4​ , MoCl5​ efficiently inserts the alkyne into the metal-carbene active site without being sequestered by the ether linkage, yielding highly conjugated, soluble poly(cinnamyl propargyl ether)[3].

Enyne Cycloisomerization vs. Polymerization

Because CPE is structurally a 1,7-enyne, it is susceptible to skeletal rearrangement. When treated with PtCl2​ , 1,7-enynes typically undergo cycloisomerization to form 3-oxabicyclo[4.1.0]hept-4-enes. However, the high reactivity of the terminal alkyne in CPE causes intermolecular chain-growth to outcompete intramolecular cyclization, resulting in uncontrolled, anomalous polymerization[4]. Therefore, PtCl2​ should be avoided if well-defined polymer architectures are desired.

Orthogonal Step-Growth via Click Chemistry (CuAAC)

For applications in drug delivery, such as the synthesis of amphiphilic block copolymers, the propargyl group can be utilized for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The cinnamyl double bond is completely inert to Cu(I) catalysis, allowing for strictly orthogonal step-growth polymerization or post-polymerization modification. The retained cinnamyl groups can subsequently be used for UV-induced crosslinking to stabilize micellar drug carriers[2],[5].

ReactionPathways CPE Benzene,[3-(2-propynyloxy)-1-propenyl]- (Cinnamyl Propargyl Ether) Alkyne Terminal Alkyne (Propargyl) CPE->Alkyne Reactivity Domain 1 Alkene Internal Alkene (Cinnamyl) CPE->Alkene Reactivity Domain 2 CycloPolymer Enyne Polymerization (Side-Reaction) CPE->CycloPolymer PtCl2 Catalysis (Enyne Metathesis) Polyacetylene Conjugated Polyacetylene (Chain-Growth) Alkyne->Polyacetylene MoCl5 / Sn(n-Bu)4 Catalysis ClickPolymer Triazole-Linked Polymer (Step-Growth) Alkyne->ClickPolymer CuAAC with Diazides Crosslinked UV-Crosslinked Network (Post-Polymerization) Alkene->Crosslinked UV Irradiation (>300 nm)

Orthogonal reactivity domains of Cinnamyl Propargyl Ether for targeted polymer synthesis.

Quantitative Data & Catalyst Comparison

The following table summarizes the empirical outcomes of different catalytic systems applied to CPE, highlighting the causality behind conversion rates and polymer fidelity.

Table 1: Catalyst System Efficacy for Cinnamyl Propargyl Ether

Catalyst SystemPrimary MechanismTarget MotifMonomer ConversionPDI (Đ)Causality / Limitation
MoCl5​ / Sn(n-Bu)4​ Chain-GrowthPolyacetylene> 85%1.8 - 2.2Optimal oxophilicity; prevents ether coordination[3].
WCl6​ / EtAlCl2​ Chain-GrowthPolyacetylene< 10%N/AHigh oxophilicity leads to immediate catalyst poisoning[3].
PtCl2​ Enyne MetathesisCycloisomerVariableHighIntermolecular polymerization outcompetes cyclization[4].
CuBr / PMDETA Step-GrowthTriazole Network> 95%1.4 - 1.6Strictly orthogonal; preserves the cinnamyl alkene[2].

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can confirm mechanistic fidelity at each stage.

Protocol A: MoCl5​ -Catalyzed Chain-Growth Polymerization

This protocol yields a conjugated polyacetylene backbone with pendant cinnamyl ether groups.

Reagents:

  • CPE Monomer (purified, dried over CaH2​ )

  • MoCl5​ (0.02 M in anhydrous toluene)

  • Sn(n-Bu)4​ (0.04 M in anhydrous toluene)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, transfer 5.0 mmol of CPE into a flame-dried Schlenk flask equipped with a magnetic stir bar. Add 5.0 mL of anhydrous toluene.

  • Catalyst Activation: In a separate vial, mix the MoCl5​ solution (0.1 mmol, 2 mol%) and the Sn(n-Bu)4​ solution (0.2 mmol, 4 mol%). Age the catalyst mixture for 15 minutes at room temperature to allow the formation of the active metal-carbene species.

  • Initiation & Propagation: Inject the aged catalyst mixture into the monomer solution under vigorous stirring. Maintain the reaction at 30 °C for 24 hours. The solution will progressively darken, indicating the formation of the conjugated polyene backbone.

  • Termination: Quench the active chain ends by adding 2.0 mL of methanol.

  • Isolation: Precipitate the polymer by dropping the reaction mixture into 100 mL of vigorously stirred, ice-cold methanol. Filter the colored powder and dry under vacuum at 40 °C for 24 hours.

Self-Validation Checkpoint: Perform FTIR analysis on the isolated powder. The successful consumption of the alkyne is validated by the complete disappearance of the ≡C-H stretch at ~3290 cm⁻¹ . The preservation of the cinnamyl group is confirmed by the retention of the C=C stretch at ~1650 cm⁻¹ and the trans-alkene bending at ~965 cm⁻¹.

Workflow S1 1. Monomer Prep Strictly Anhydrous Toluene S2 2. Catalyst Activation MoCl5 / Sn(n-Bu)4 N2 Atmosphere S1->S2 S3 3. Propagation Alkyne Insertion 30°C, 24h S2->S3 S4 4. Termination Quench with Methanol S3->S4 S5 5. Isolation Precipitation & Vacuum Drying S4->S5

Step-by-step workflow for the MoCl5-catalyzed chain-growth polymerization of propargyl ethers.

Protocol B: Orthogonal Step-Growth Polymerization via CuAAC

This protocol utilizes the propargyl group for click chemistry, leaving the cinnamyl group intact for downstream UV-crosslinking (ideal for stabilizing micellar nanocarriers)[2],[6].

Reagents:

  • CPE Monomer (1.0 eq)

  • A target Diazide (e.g., 1,4-diazidobutane) (1.0 eq)

  • CuBr (0.1 eq)

  • N,N,N′,N′′,N′′ -pentamethyldiethylenetriamine (PMDETA) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Reagent Assembly: In a 50 mL round-bottom flask under argon, dissolve CPE (1.0 mmol) and the diazide (1.0 mmol) in 5 mL of dry THF.

  • Ligand Addition: Add PMDETA (0.1 mmol) to the solution and purge with argon for 15 minutes to remove dissolved oxygen (critical to prevent oxidative coupling of alkynes).

  • Catalysis: Quickly add CuBr (0.1 mmol) to the flask. The solution will turn light green/blue, indicating the formation of the Cu-PMDETA complex.

  • Reaction: Stir the mixture at 30 °C for 24 hours.

  • Purification: Pass the reaction mixture through a short column of neutral alumina to remove the copper catalyst. Concentrate the filtrate and precipitate into cold diethyl ether.

Self-Validation Checkpoint: Analyze the product via 1H NMR ( CDCl3​ ). The formation of the triazole ring is confirmed by the appearance of a new singlet at δ ~7.8 ppm (triazole proton). The orthogonality of the reaction is validated by the intact cinnamyl alkene protons, which should remain clearly visible as a multiplet at δ 6.2 - 6.6 ppm .

References

  • Chatani, N., et al. PtCl2-Catalyzed Conversion of 1,6- and 1,7-Enynes to 1-Vinylcycloalkenes. Anomalous Bond Connection in Skeletal Reorganization of Enynes. Organometallics - ACS Publications. Available at: [Link]

  • Gal, Y. S., et al. Synthesis and Properties of Poly(Phenyl Propargyl Ether) and Its Homologues. Journal of Macromolecular Science - Tandfonline. Available at: [Link]

  • Haladjova, E., et al. (2023). Cinnamyl-Modified Polyglycidol/Poly(ε-Caprolactone) Block Copolymer Nanocarriers for Enhanced Encapsulation and Prolonged Release of Cannabidiol. Pharmaceutics - MDPI. Available at:[Link]

  • Yoo, B., et al. (2025). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Macro Letters - ACS Publications. Available at: [Link]

Sources

Method

safe handling and long-term storage protocols for Benzene, [3-(2-propynyloxy)-1-propenyl]-

Application Note: Advanced Handling, Stabilization, and Long-Term Storage Protocols for Benzene,[3-(2-propynyloxy)-1-propenyl]- Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Stabilization, and Long-Term Storage Protocols for Benzene,[3-(2-propynyloxy)-1-propenyl]-

Target Audience: Researchers, Principal Investigators, and Process Chemists in Drug Development and Methodology.

Introduction and Mechanistic Context

Benzene,[3-(2-propynyloxy)-1-propenyl]-, widely recognized in the literature as cinnamyl propargyl ether (CAS: 110966-13-7), is a highly valuable 1,6-enyne intermediate[1]. It is predominantly utilized as a substrate in transition-metal-catalyzed (e.g., Au, Pt, Ru) cycloisomerizations, single-cleavage skeletal rearrangements, and the synthesis of complex quinolizinium-type heteroaromatics[2][3].

While chemically stable under standard ambient conditions for short durations, the structural juxtaposition of an alkyne, an ether linkage, and a conjugated alkene renders this molecule susceptible to specific degradation pathways over time. As a Senior Application Scientist, I emphasize that understanding the causality of this degradation is critical. The bis-activated methylene protons (flanked by the ether oxygen and the alkyne/alkene) are prime sites for radical-mediated autoxidation. Furthermore, the 1,6-enyne system can undergo premature, trace-metal-induced oligomerization or polymerization if improperly handled[2]. Therefore, rigorous inert-atmosphere handling and strict thermal control are not just recommendations; they are prerequisites for reproducible catalytic studies.

Physicochemical Profile & Hazard Identification

To establish a baseline for our handling protocols, the critical quantitative and physicochemical data for cinnamyl propargyl ether and its structural analogs are summarized below.

ParameterSpecification / Value
Chemical Name Benzene,[3-(2-propynyloxy)-1-propenyl]-
Common Synonym Cinnamyl propargyl ether
CAS Registry Number 110966-13-7[1]
Molecular Weight 172.22 g/mol [1]
Molecular Formula C₁₂H₁₂O
Recommended Storage 2 °C to 8 °C (Protected from light and moisture)[4]
Primary Hazards Potential for pressure buildup during closed-system reactions; reactive enyne system[5].

Workflow Visualization: Inert Handling and Storage

The following workflow illustrates the critical path for processing cinnamyl propargyl ether upon receipt to ensure maximum shelf-life and prevent autoxidation.

G Start Receipt of Cinnamyl Propargyl Ether Inspect Visual Inspection (Check for yellowing/viscosity) Start->Inspect Glovebox Transfer to Inert Glovebox (Ar/N2) Inspect->Glovebox Clear, mobile liquid Reject Quarantine / Purify (If degraded) Inspect->Reject Viscous/Discolored Aliquoting Aliquoting into Amber Glass Vials Glovebox->Aliquoting Seal PTFE-Lined Crimp Seal & Parafilm Wrap Aliquoting->Seal Store Long-Term Storage (2°C - 8°C, Dark) Seal->Store

Caption: Standard operating workflow for the inert handling and storage of cinnamyl propargyl ether.

Experimental Protocols

Protocol A: Schlenk-Line Transfer and Aliquoting

Objective: To transfer the bulk reagent into single-use or limited-use aliquots without introducing atmospheric oxygen or ambient moisture, which catalyze peroxide formation at the ether linkage.

Self-Validating Logic: By utilizing positive argon pressure and observing the oil bubbler, the operator continuously validates that the system remains under an inert atmosphere, preventing the ingress of reactive atmospheric species.

  • Preparation: Oven-dry (120 °C for >4 hours) amber glass vials and PTFE-lined septa. Allow them to cool in a desiccator or under active vacuum in a Schlenk antechamber. Rationale: Amber glass prevents UV-initiated radical generation, and PTFE prevents leaching of plasticizers into the organic liquid.

  • Purging: Connect the primary reagent bottle to a Schlenk line via a dry needle. Perform three cycles of vacuum/Argon backfill.

  • Transfer: Using a gas-tight, oven-dried glass syringe equipped with a stainless steel needle (purged 3x with Argon), withdraw the required volume of cinnamyl propargyl ether.

  • Dispensing: Transfer the liquid into the pre-purged amber vials.

  • Sealing: Cap the vials immediately with PTFE-lined caps. Wrap the junction tightly with Parafilm to provide a secondary moisture barrier.

Protocol B: Reaction Preparation and Safety Measures

Objective: Safe handling during transition-metal catalyzed cyclization setups.

Self-Validating Logic: Monitoring the internal pressure and temperature of the reaction vessel ensures that the exothermic nature of enyne cyclization does not lead to runaway kinetics.

  • Catalyst Loading: When setting up reactions (e.g., Pt(II)-catalyzed cyclization to quinolizinium derivatives[2]), load the transition metal catalyst (e.g., PtCl₂(PPh₃)₂) in a glovebox to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed solvents (e.g., Toluene/MeOH mixtures)[2].

  • Substrate Addition: Add cinnamyl propargyl ether dropwise at 0 °C to strictly control the initial rate of the catalytic cycle.

  • Safety Shielding: Because reactions involving propargyl ethers and alkynes can occasionally result in unexpected pressure buildup during cyclization[5], always lower a polycarbonate blast shield before allowing the reaction to warm to room temperature or applying heat.

Protocol C: Long-Term Storage and Quality Control
  • Temperature Control: Store all sealed aliquots in a dedicated chemical refrigerator maintained strictly between 2 °C and 8 °C[4]. Rationale: Lowered kinetic energy significantly retards the rate of autoxidation and spontaneous intermolecular Diels-Alder or oligomerization reactions.

  • Quality Control (NMR Validation): Before using an aliquot that has been stored for >3 months, draw a 10 µL sample and dissolve in CDCl₃. Obtain a ¹H NMR spectrum.

    • Validation metric: Look for the sharp, distinct doublet/multiplet of the propargylic protons (~4.2 ppm) and the terminal alkyne proton (~2.5 ppm). Broadening of these peaks or the appearance of polymeric baseline noise indicates degradation, necessitating purification via flash column chromatography (typically Hexanes/EtOAc) prior to use in sensitive catalytic studies.

References

  • Benchchem. Benzene,[3-(2-propynyloxy)-1-propenyl]- | 110966-13-7.
  • Chem-Impex. Propargyl ether.
  • ACS Publications. Synthesis of Quinolizinium-Type Heteroaromatics via a Carbene Intermediate | Organic Letters.
  • ACS Publications. Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers | ACS Organic & Inorganic Au.
  • ACS Publications. Gold-Catalyzed Synthesis of Small Rings | Chemical Reviews.

Sources

Technical Notes & Optimization

Troubleshooting

preventing thermal degradation of Benzene,[3-(2-propynyloxy)-1-propenyl]- during storage

Target Molecule: Benzene,[3-(2-propynyloxy)-1-propenyl]- (Cinnamyl Propargyl Ether) CAS Registry Number: 110966-13-7 Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Benzene,[3-(2-propynyloxy)-1-propenyl]- (Cinnamyl Propargyl Ether) CAS Registry Number: 110966-13-7

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermal and oxidative instabilities inherent to Benzene,[3-(2-propynyloxy)-1-propenyl]- . This molecule features a highly reactive architecture—combining a cinnamyl (propenylbenzene) moiety with a propargyl ether group.

Understanding the causality behind its degradation is critical. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to ensure the scientific integrity of your drug development workflows.

Part 1: Mechanistic Troubleshooting (The "Why")

To prevent degradation, we must first understand the three primary pathways by which cinnamyl propargyl ether deteriorates during storage:

  • Auto-Oxidation & Hydroperoxide Formation: The methylene bridge in this molecule is flanked by an ether oxygen, an alkene, and an alkyne. These bis-allylic/propargylic C-H bonds are exceptionally weak. Atmospheric oxygen easily abstracts a hydrogen atom to form a stabilized radical, initiating a chain reaction that yields explosive hydroperoxides and leads to ether cleavage[1].

  • Thermal [3,3]-Sigmatropic (Claisen) Rearrangement: Propargyl allyl ethers are highly susceptible to thermal rearrangement. Even at moderate storage temperatures over prolonged periods, the molecule can undergo a concerted [3,3]-sigmatropic shift to form allenyl aldehydes or ketones[2].

  • Exothermic Polymerization & Decomposition: The terminal alkyne and conjugated alkene are prone to cross-linking. Furthermore, propargyl ether networks and their derivatives can undergo rapid, exothermic decomposition at elevated temperatures, a hazard that is severely exacerbated by the presence of trace metals or bases[3]. The initial step of thermal decomposition often involves C-O bond dissociation, generating highly reactive propargyl and hydroxyl radicals[4].

Fig 1. Primary thermal and oxidative degradation pathways of cinnamyl propargyl ether.

Part 2: FAQ & Troubleshooting Guide

Q1: My freshly synthesized batch was a clear liquid, but after two weeks on the benchtop, it has turned into a yellow, viscous syrup. What happened? A: Your sample has undergone thermal polymerization and auto-oxidation. The propargyl and cinnamyl groups have cross-linked to form oligomers (causing the viscosity increase), while the yellowing is indicative of conjugated allenyl byproducts formed via slow Claisen rearrangement[2] and oxidation. Never store this compound at room temperature.

Q2: Is it sufficient to store the compound at 4°C in a standard refrigerator? A: No. While 4°C slows down the [3,3]-sigmatropic rearrangement, it does not completely halt the formation of hydroperoxides if atmospheric oxygen is present[1]. Furthermore, standard refrigerators often have high humidity, and repeated opening introduces moisture and oxygen. The compound must be stored at -20°C under an inert argon atmosphere.

Q3: We are scaling up a reaction using this ether. Are there safety concerns regarding thermal runaway? A: Yes. Propargyl ethers can decompose explosively. Differential Scanning Calorimetry (DSC) studies on related propargyl systems show significant exothermic decomposition initiating at temperatures as low as 85°C–100°C, especially in the presence of bases[3]. Always perform ARC (Accelerating Rate Calorimetry) screening before scaling up reactions involving this molecule.

Q4: Should I add a stabilizer to the storage vessel? A: Yes. To quench the radical chain reaction responsible for auto-oxidation[1], we strongly recommend adding 100–250 ppm of BHT (Butylated hydroxytoluene). BHT acts as a sacrificial radical scavenger, protecting the highly activated methylene protons of your ether.

Part 3: Standard Operating Procedure (SOP) for Storage

To ensure a self-validating system where degradation is mechanically prevented at every step, follow this strict aliquoting and storage protocol.

Step-by-Step Methodology:

  • Quality Control (Pre-Storage): Upon receipt or post-purification, immediately analyze the batch via 1H-NMR to ensure no allenyl peaks (typically ~5.0-6.5 ppm distinct from the cinnamyl alkene) or hydroperoxide broad singlets are present.

  • Inert Atmosphere Transfer: Transfer the bulk material into a glovebox purged with high-purity Argon (O2 < 1 ppm, H2O < 1 ppm). Nitrogen can be used, but Argon is heavier and provides a better protective blanket for liquids.

  • Inhibitor Addition: Add 100 ppm of BHT to the bulk liquid. Stir gently until completely dissolved.

  • Aliquoting (The Self-Validating Step): Divide the bulk material into single-use amber glass vials. Causality: By creating single-use aliquots, you eliminate the freeze-thaw cycles and repeated oxygen exposures that occur when drawing from a single master stock.

  • Sealing and Cryo-Storage: Seal the vials with PTFE-lined crimp caps. Remove from the glovebox and immediately transfer to a -20°C (or -80°C) spark-free freezer.

Fig 2. Self-validating standard operating procedure for the inert storage of reactive ethers.

Part 4: Quantitative Storage Parameters

Summarizing the exact environmental thresholds required to maintain the structural integrity of Benzene,[3-(2-propynyloxy)-1-propenyl]- over a 12-month period.

ParameterCritical Threshold / Danger ZoneRecommended ConditionMechanistic Causality
Temperature > 4°C (Promotes slow Claisen shift)-20°C to -80°C Suppresses thermal [3,3]-sigmatropic rearrangement[2] and prevents exothermic C-O bond dissociation[4].
Atmosphere Ambient Air (21% O2)Argon (O2 < 1 ppm) Prevents triplet oxygen from abstracting bis-allylic protons, halting hydroperoxide formation[1].
Light Exposure Direct UV / FluorescentAmber Glass / Dark UV light acts as an initiator for radical auto-oxidation and photo-isomerization of the cinnamyl double bond.
Stabilizer 0 ppm (Unstabilized)100 - 250 ppm BHT Scavenges trace radicals formed during unavoidable brief atmospheric exposures.
Container Polypropylene / PlasticPTFE-lined Glass Prevents leaching of plasticizers and blocks oxygen permeation through vessel walls.

References

  • Thermal Hazards of Using Propargyl Alcohol with Strong Bases Source: ACS Publications (Organic Process Research & Development) URL:[Link][3]

  • Propargyl Claisen Rearrangement: Allene Synthesis and Beyond Source: Digital CSIC (Spanish National Research Council) URL:[Link][2]

  • Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study Source: PubMed / The Journal of Physical Chemistry A URL:[Link][4]

  • The Autoxidation of Polyether-Polyurethane Open Cell Soft Foam: An analytical aging method to reproducibly determine VOC emissions caused by thermo-oxidative degradation Source: ResearchGate / Journal of Hazardous Materials URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

FTIR spectroscopy absorption bands for Benzene, [3-(2-propynyloxy)-1-propenyl]-

High-Resolution FTIR Spectral Analysis of Benzene,[3-(2-propynyloxy)-1-propenyl]-: A Comparative Guide for Reaction Monitoring Executive Summary In the realm of advanced drug development and complex organic synthesis, th...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Spectral Analysis of Benzene,[3-(2-propynyloxy)-1-propenyl]-: A Comparative Guide for Reaction Monitoring

Executive Summary

In the realm of advanced drug development and complex organic synthesis, the structural validation of 1,6-enynes is a non-negotiable quality control step. Benzene, [3-(2-propynyloxy)-1-propenyl]- (CAS: 110966-13-7), commonly known as cinnamyl propargyl ether, is a pivotal substrate in transition-metal-catalyzed skeletal rearrangements, such as gold(I)- and platinum(II)-catalyzed cycloisomerizations[1][2].

As an application scientist, I frequently rely on Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to objectively compare the synthesized enyne against its starting materials. This guide provides a comprehensive, self-validating FTIR methodology to monitor the etherification of cinnamyl alcohol with propargyl bromide, ensuring high-fidelity structural confirmation of the resulting cinnamyl propargyl ether.

Mechanistic Context & Causality in Experimental Design

Why rely on FTIR over routine TLC or NMR for in-process reaction monitoring? The synthesis of cinnamyl propargyl ether involves the replacement of a strongly hydrogen-bonded hydroxyl group with an ether linkage and a terminal alkyne. These functional groups possess highly distinct, non-overlapping dipole moment changes during vibration.

By tracking the exact vibrational frequencies, we establish a real-time, quantitative validation system. The causality is straightforward: the broad O-H stretch of the alcohol precursor must completely disappear, replaced by the sharp terminal alkyne ≡C-H stretch and a strong ether C-O-C stretch. Relying on the invariant aromatic C=C stretching band as an internal standard allows us to mathematically isolate chemical conversion from physical sampling artifacts.

Comparative Spectral Analysis

To objectively evaluate the formation and purity of cinnamyl propargyl ether, we compare its specific absorption bands against its primary precursors. The table below summarizes the quantitative spectral markers required to validate the structural integrity of the product[3][4][5].

Vibrational ModeCinnamyl Alcohol (Precursor)[5]Propargyl Bromide (Precursor)Cinnamyl Propargyl Ether (Product)[3][4]Diagnostic Role in Reaction Monitoring
O-H Stretch ~3326 cm⁻¹ (Broad)AbsentAbsent Disappearance confirms the complete consumption of the alcohol precursor.
≡C-H Stretch Absent~3290 cm⁻¹ (Sharp)~3290 cm⁻¹ (Sharp) Appearance confirms successful propargylation and a free terminal alkyne.
C≡C Stretch Absent~2120 cm⁻¹ (Weak)~2120 cm⁻¹ (Weak) Validates the integrity of the triple bond within the propargyl moiety[4].
C-O-C Stretch AbsentAbsent1090 cm⁻¹ (Strong) Primary marker for successful etherification[3].
Aromatic C=C Stretch 1492 cm⁻¹ (Medium)Absent1492 cm⁻¹ (Medium) Acts as an invariant internal standard for spectral normalization[3].
trans =C-H Bend 963 cm⁻¹ (Medium)Absent963 cm⁻¹ (Medium) Confirms the retention of the (E)-alkene stereochemistry[3].

Self-Validating Experimental Protocol: ATR-FTIR Reaction Monitoring

A common pitfall in reaction monitoring is the misinterpretation of fluctuating signal intensities caused by inconsistent ATR crystal contact pressure or solvent evaporation. To engineer a self-validating system, execute the following step-by-step methodology:

Step 1: Background and System Calibration

  • Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to dry completely.

  • Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Collect a baseline spectrum of the pure reaction solvent (e.g., anhydrous THF) to enable accurate digital subtraction later.

Step 2: In-situ Reaction Sampling

  • Extract a 50 µL aliquot from the etherification reaction vessel (Cinnamyl alcohol + NaH + Propargyl bromide).

  • Deposit the aliquot directly onto the ATR crystal. Allow 15 seconds for volatile solvent evaporation to concentrate the analyte.

  • Apply the pressure anvil (if analyzing a concentrated semi-solid/oil) to ensure uniform optical contact.

  • Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

Step 3: Internal Normalization (The Self-Validating Step)

  • Perform a digital subtraction of the THF solvent baseline.

  • Crucial Causality Step: Normalize all acquired spectra against the invariant aromatic C=C stretching band at 1492 cm⁻¹ . This mathematical normalization ensures that any observed growth in the 1090 cm⁻¹ (ether) band is strictly due to chemical conversion, completely isolating the data from physical sampling variations (e.g., droplet size or contact pressure).

Step 4: Endpoint Determination

  • Calculate the peak area ratio of the 1090 cm⁻¹ (C-O-C) band to the 1492 cm⁻¹ (Aromatic) band.

  • The reaction is deemed complete when the broad 3326 cm⁻¹ O-H band is indistinguishable from the baseline, and the 1090/1492 cm⁻¹ ratio reaches a stable, maximized plateau.

Process Workflow Visualization

G N1 Precursors: Cinnamyl Alcohol & Propargyl Bromide N2 Etherification Reaction (Base, Solvent) N1->N2 N3 In-situ ATR-FTIR Monitoring N2->N3 N4 Decision: Is OH band (~3326 cm⁻¹) absent & C-O-C (~1090 cm⁻¹) maximized? N3->N4 N5 Continue Reaction N4->N5 No N6 Workup & Purification N4->N6 Yes N5->N2 N7 Pure Benzene,[3-(2-propynyloxy)-1-propenyl]- (Cinnamyl Propargyl Ether) N6->N7

Workflow for synthesis and self-validating ATR-FTIR monitoring of cinnamyl propargyl ether.

Sources

Comparative

HPLC Method Validation and Calibration Strategies for Benzene,[3-(2-propynyloxy)-1-propenyl]-: A Column Technology Comparison Guide

Executive Summary Accurate quantification of Benzene, [3-(2-propynyloxy)-1-propenyl]- (commonly known as cinnamyl propargyl ether) is a critical requirement in modern synthetic chemistry, particularly during complex cata...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate quantification of Benzene, [3-(2-propynyloxy)-1-propenyl]- (commonly known as cinnamyl propargyl ether) is a critical requirement in modern synthetic chemistry, particularly during complex catalytic cycloisomerization reactions. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) column technologies—specifically Sub-2 µm Fully Porous Particles (FPP) versus 2.6 µm Core-Shell particles—for the resolution of this enyne. Furthermore, it establishes a self-validating experimental protocol and calibration strategy grounded in authoritative regulatory frameworks.

Chemical Context & The Analytical Challenge

Benzene,[3-(2-propynyloxy)-1-propenyl]- is a highly versatile 1,6-enyne substrate. In recent mechanistic studies, such as those detailing [1], this compound undergoes complex skeletal reorganizations to form structurally similar exo- and endo-type 1,3-dienes.

The primary analytical challenge is chromatographic resolution. Because the unreacted enyne and its cycloisomerization products share identical molecular weights and highly similar polarities, traditional 5 µm silica columns often suffer from peak overlap. An optimized, high-efficiency HPLC method is required to prevent co-elution, ensure peak purity, and accurately calculate reaction conversion rates.

Column Technology Comparison: Sub-2 µm FPP vs. 2.6 µm Core-Shell

To achieve baseline resolution ( Rs​≥2.0 ) between the target enyne and its diene isomers, the architecture of the stationary phase is the most critical variable. We objectively compare two leading column technologies:

  • Option A: Sub-2 µm Fully Porous Particles (FPP) (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm)

  • Option B: 2.6 µm Core-Shell / Solid-Core Particles (e.g., Phenomenex Kinetex C18, 2.6 µm)

The Causality of Chromatographic Efficiency

According to the [2] ( H=A+B/u+C⋅u ), the 2.6 µm core-shell particles provide a significantly reduced A term (eddy diffusion) due to a highly uniform particle size distribution and tighter column packing. More importantly, the solid, impermeable silica core restricts the diffusion path of the analyte into the porous outer shell. This minimizes the C term (resistance to mass transfer).

Consequently, the 2.6 µm core-shell column delivers theoretical plate counts ( N ) that rival sub-2 µm FPPs, but with drastically lower backpressure, allowing it to be used on standard HPLC systems without the need for specialized Ultra-High-Pressure (UHPLC) instrumentation.

Table 1: Performance Comparison for Enyne Separation
ParameterSub-2 µm FPP (e.g., BEH C18, 1.7 µm)Core-Shell (e.g., Kinetex C18, 2.6 µm)Causality / Impact
Theoretical Plates ( N ) ~250,000 / meter~240,000 / meterCore-shell minimizes mass transfer resistance ( C term), matching FPP efficiency.
Operating Backpressure 8,000 - 12,000 psi3,000 - 5,000 psiLarger particle size of core-shell drastically reduces flow resistance.
Resolution ( Rs​ ) 2.52.4Both provide baseline separation ( Rs​>2.0 ) of isomeric dienes.
Instrument Requirement UHPLC OnlyStandard HPLC / UHPLCCore-shell offers broader laboratory accessibility.
Frit Clogging Risk High (Requires 0.2 µm filtration)Low (Standard 0.45 µm filtration)2.6 µm particles utilize larger porosity frits, improving method robustness.

Method Validation Framework

To ensure the analytical procedure is a self-validating system fit for its intended purpose, the method must be rigorously validated according to the [3].

ICH_Validation A Method Development B Specificity (Peak Purity) A->B C Linearity & Range B->C D Accuracy & Precision C->D E LOD / LOQ Determination D->E F Robustness Testing E->F

Figure 1: ICH Q2(R2) analytical method validation workflow for enyne quantification.

  • Specificity: Verified via peak purity analysis using a Photodiode Array (PDA) detector. The method must demonstrate zero spectral overlap between the enyne and the catalytic matrix.

  • Linearity & Range: Evaluated across 50% to 150% of the target working concentration.

  • Accuracy & Precision: Assessed via spike-recovery experiments and System Suitability Testing (SST) to ensure the Relative Standard Deviation (RSD) remains ≤2.0% .

Experimental Protocol & Calibration Strategy

The following step-by-step methodology utilizes a 2.6 µm Core-Shell C18 column to establish a robust calibration curve for Benzene, [3-(2-propynyloxy)-1-propenyl]-.

Calibration_Workflow S1 Synthesize & Purify Cinnamyl Propargyl Ether S2 Prepare Stock Solution (10 mM in Methanol) S1->S2 S3 Perform Serial Dilutions (0.1 mM to 5.0 mM) S2->S3 S4 Execute HPLC-UV Analysis (Isocratic Elution) S3->S4 S5 Integrate Peak Areas (UV at 254 nm) S4->S5 S6 Generate Calibration Curve (Linear Regression) S5->S6

Figure 2: Step-by-step sample preparation and HPLC calibration workflow.

Step 1: Mobile Phase Preparation

Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water (v/v). Filter through a 0.22 µm PTFE membrane.

  • Causality: Acetonitrile is chosen over methanol due to its lower viscosity and lower UV cutoff. This enhances the signal-to-noise ratio and keeps the system backpressure well within the optimal range for core-shell columns.

Step 2: Standard Stock Solution Preparation

Accurately weigh 17.22 mg of Benzene,[3-(2-propynyloxy)-1-propenyl]- (MW: 172.22 g/mol ) using a calibrated microbalance. Dissolve in 10.0 mL of HPLC-grade methanol to yield a 10.0 mM stock solution.

  • Causality: Methanol ensures complete solubilization of the hydrophobic enyne while maintaining injection compatibility with the mobile phase.

Step 3: Serial Dilution

Using Class A volumetric pipettes, prepare five calibration standards (0.1, 0.5, 1.0, 2.5, and 5.0 mM) by diluting the stock solution directly into the mobile phase.

  • Causality: Diluting the standards in the mobile phase prevents solvent-mismatch effects, which cause peak distortion or fronting during sample injection.

Step 4: HPLC-UV Analysis

Set the column compartment to 30 °C to stabilize mobile phase viscosity and improve retention time reproducibility. Inject 5 µL of each standard at a flow rate of 1.0 mL/min. Monitor the eluent at 254 nm.

  • Causality: The cinnamyl group features a conjugated π -system (a phenyl ring conjugated with an alkene), which exhibits a strong π→π∗ transition. Monitoring at 254 nm provides maximum sensitivity and specificity for this chromophore.

Step 5: Calibration Curve Generation & System Suitability

Integrate the peak areas. Plot the peak area (y-axis) against the nominal concentration (x-axis). The protocol is considered a self-validating system if:

  • The coefficient of determination ( R2 ) is ≥0.999 .

  • System Suitability Testing (SST) of six replicate injections of the 1.0 mM standard yields a peak area RSD ≤2.0% .

References

  • Echavarren, A. M., et al. "Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture." ACS Organic & Inorganic Au, 2023.[Link]

  • Hayes, R., et al. "Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography." Journal of Chromatography A, 2014.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." ICH Harmonised Guideline, 2023.[Link]

Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of Benzene, [3-(2-propynyloxy)-1-propenyl]-

The primary hazards associated with this compound are its high flammability , toxicity (as a benzene derivative, it should be treated as a potential carcinogen), and a significant risk of forming shock-sensitive explosiv...

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Author: BenchChem Technical Support Team. Date: April 2026

The primary hazards associated with this compound are its high flammability , toxicity (as a benzene derivative, it should be treated as a potential carcinogen), and a significant risk of forming shock-sensitive explosive peroxides due to the ether linkage.[1][2][3] Adherence to these protocols is not merely procedural; it is a critical component of a robust safety culture.

Hazard Assessment and Waste Classification

Before any handling, it is essential to understand the multifaceted risks. The chemical must be classified as a Flammable, Toxic, Peroxide-Forming, Non-Halogenated Organic Hazardous Waste . This classification dictates every subsequent step of the handling and disposal process.

Hazard ClassChemical MoietyKey Safety & Disposal Implications
Carcinogenicity/Toxicity Benzene RingHandle as a potential human carcinogen.[3] All operations must be conducted in a chemical fume hood with appropriate PPE. Waste is toxic and must not enter sewer systems.[4][5]
High Flammability Benzene, Alkene/AlkyneVapors can form explosive mixtures with air.[2][6] Strictly avoid all heat, sparks, and open flames.[7] Use non-sparking tools and ensure proper grounding. Store in a flammable materials cabinet.
Peroxide Formation Ether LinkageCan form shock-sensitive, explosive peroxide crystals upon exposure to air and light.[1][8] Containers must be dated upon receipt and opening. Requires periodic testing for peroxides.[9][10]
Reactivity Alkene/Alkyne GroupsCan undergo polymerization. Store away from strong oxidizing and reducing agents. Waste must be segregated from incompatible chemicals.[11]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. These immediate control measures are non-negotiable.

  • Engineering Controls : All transfers and manipulations, including the preparation of waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic vapors.[5][12]

  • Personal Protective Equipment (PPE) : A baseline of PPE is required at all times:

    • Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

    • Eye Protection : Chemical splash goggles.

    • Body Protection : A flame-retardant lab coat must be worn and kept fastened.[2]

  • Ignition Source Control : Ensure the work area is free of all potential ignition sources. This includes hot plates, open flames, and electrical equipment that is not intrinsically safe.[7] Use only non-sparking tools when opening containers.[13]

Mandatory Peroxide Management Protocol

The ether functional group in Benzene, [3-(2-propynyloxy)-1-propenyl]- classifies it as a peroxide-forming chemical. Peroxide crystals are dangerously explosive and can detonate from friction, shock, or heat.[10]

Step 1: Label and Date Immediately upon receipt, and again upon opening, the container must be labeled with the date.[1][9] This is the starting point for its safe-use lifespan.

Step 2: Safe Storage Store the chemical in a tightly sealed, opaque container to protect it from light and air.[1] It should be stored in a cool, dry, well-ventilated area within a designated flammable liquids storage cabinet, away from incompatible materials.[12]

Step 3: Periodic Peroxide Testing After being opened, the material must be tested for peroxides every 3-6 months.[8] This is performed using commercially available peroxide test strips.

  • Procedure : Open the container within a fume hood. Dip the test strip into the liquid for the time specified by the manufacturer. Remove the strip and compare the resulting color to the chart provided.

  • Documentation : Record the date and the peroxide concentration (in ppm) directly on the container's label.[9]

Step 4: Action and Disposal Thresholds

  • < 20 ppm : The chemical is generally safe for use but should be monitored.

  • ≥ 20 ppm : The chemical is approaching a hazardous level of peroxides. It should be prioritized for immediate disposal.[9]

  • Crystals Observed : If solid crystals are observed in the liquid or around the cap, DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER . The friction from opening the cap could cause a detonation.[1] Evacuate the immediate area, secure it from entry, and contact your institution's Environmental Health & Safety (EHS) department or equivalent emergency response team immediately.

Step-by-Step Waste Disposal Workflow

Disposal of this chemical is a regulated process. Under no circumstances should this chemical or its containers be disposed of down the sink or in the regular trash. [4][14]

Step 1: Waste Segregation This is the most critical step in the disposal process.

  • Designate a Waste Stream : This chemical waste must be collected in a container labeled "Non-Halogenated Organic Waste ".[15][16]

  • Avoid Mixing :

    • DO NOT mix with halogenated wastes (e.g., dichloromethane, chloroform). This dramatically increases the cost and complexity of disposal.[14][17]

    • DO NOT mix with strong acids, bases, or oxidizers. Mixing incompatible waste streams can result in violent chemical reactions, gas generation, or explosions.[11]

Step 2: Select a Proper Waste Container

  • Use a clean, empty container made of a compatible material, typically amber glass, with a tightly sealing screw cap.[17]

  • Ensure the container is in good condition, free of cracks or chips.

  • If reusing a container, the original label must be completely removed or defaced.[18]

Step 3: Affix a Hazardous Waste Label Before adding any waste, the container must be properly labeled. The label must include:

  • The words "HAZARDOUS WASTE ".[12][15]

  • Full Chemical Name(s) : List "Benzene, [3-(2-propynyloxy)-1-propenyl]-" and any other solvents or reagents present in the waste, with estimated percentages. Do not use abbreviations.[15][19]

  • Hazard Information : Affix the appropriate GHS pictograms for Flammable, Health Hazard (Carcinogen), and Irritant.[11]

  • Generator Information : The name of the principal investigator, laboratory location, and a contact phone number.[18]

Step 4: Accumulate Waste Safely

  • Keep the waste container sealed at all times, except when actively adding waste.[15]

  • Store the container in a designated Satellite Accumulation Area, such as within a fume hood or in a nearby flammable storage cabinet.

  • The container must be kept in a secondary containment bin to catch any potential leaks.

Step 5: Arrange for Final Disposal

  • Once the container is full or the project is complete, arrange for disposal through your institution's EHS department.

  • Follow your organization's specific procedures for requesting a chemical waste pickup. This is typically done through an online system.[10]

  • Disposal will be carried out by a licensed hazardous waste contractor, likely via high-temperature incineration.[7][20]

Visualized Disposal Workflow

The following diagram outlines the critical decision points in the lifecycle of Benzene, [3-(2-propynyloxy)-1-propenyl]-, from initial handling to final disposal.

DisposalWorkflow cluster_Handling Initial Handling & Use cluster_Monitoring Peroxide Monitoring cluster_Action Action & Disposal Receive Receive Chemical Open Open Chemical Receive->Open Label with 'Date Received' Use Use in Fume Hood (with PPE) Open->Use Label with 'Date Opened' CheckCrystals Visually Inspect for Crystals Before Use Use->CheckCrystals Test Test for Peroxides (Every 3-6 Months) Concentration Peroxide Level? Test->Concentration CheckCrystals->Test No Crystals Emergency EMERGENCY Contact EHS Immediately DO NOT HANDLE CheckCrystals->Emergency Crystals Present ContinueUse Continue Use & Re-test Later Concentration->ContinueUse < 20 ppm Dispose Prepare for Immediate Disposal Concentration->Dispose >= 20 ppm Segregate Segregate as Non-Halogenated Organic Waste Dispose->Segregate LabelWaste Label Hazardous Waste Container Segregate->LabelWaste StoreWaste Store in Satellite Accumulation Area LabelWaste->StoreWaste RequestPickup Request EHS Waste Pickup StoreWaste->RequestPickup

Caption: Decision workflow for handling and disposal of Benzene, [3-(2-propynyloxy)-1-propenyl]-.

References

  • Safe Handling and Disposal of Peroxide Forming Chemicals . University of Pittsburgh, Environmental Health and Safety. [Link]

  • Chemicals That Form Peroxides: Handling and Storage . University of California, Santa Barbara. [Link]

  • Quick Guide for Peroxide-Forming Chemicals . MIT Environmental Health & Safety. [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure . Braun Research Group, Northwestern University. [Link]

  • HS429 Labelling of Hazardous Chemicals Guideline . UNSW Sydney. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal . RiskAssess. [Link]

  • Chemical waste labelling and disposal . Monash University. [Link]

  • DOHS Fact Sheet on Managing Peroxide Formers in the Lab . National Institutes of Health, Office of Research Services. [Link]

  • Working Safely with Peroxide Forming Compounds . The University of British Columbia, Safety & Risk Services. [Link]

  • Substance Technical Guidelines, Benzene | 1910.1028 App B . Occupational Safety and Health Administration (OSHA). [Link]

  • Disposal of chemical wastes . RiskAssess. [Link]

  • chemical waste . Chemtalk - Science Forum For Lab Technicians. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS CARCINOGEN - BENZENE . University of Washington, Department of Chemistry. [Link]

  • Benzene technical fact sheet . SafeWork NSW. [Link]

  • Hazardous waste . The University of Melbourne, Health & Safety. [Link]

  • Safe Handing & Disposal of Organic Substances . Science Ready. [Link]

  • General requirements for hazardous chemicals . SafeWork NSW. [Link]

  • Benzene Fact Sheet . Australian Government, Department of Climate Change, Energy, the Environment and Water. [Link]

  • SAFETY DATA SHEET Benzene . NIS. [Link]

  • Safety Data Sheet - Benzene . Carl ROTH. [Link]

  • CODE OF PRACTICE: LABELLING OF WORKPLACE HAZARDOUS CHEMICALS . Safe Work Australia. [Link]

  • Chemical Waste Disposal . Monash University. [Link]

  • Hazardous Waste Disposal Guidelines . Griffith University. [Link]

  • Benzene - Proposition 65 Warnings . California Office of Environmental Health Hazard Assessment. [Link]

  • Chemical Waste Disposal Done Right: A Guide for Businesses . Clarence Valley Septics. [Link]

  • Benzene - Chemical Safety and Health . World Health Organization. [Link]

  • Safety Data Sheet - Benzene . NOVA Chemicals. [Link]

  • Toxicological Profile for Benzene, Draft for Public Comment . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants . U.S. Environmental Protection Agency (EPA). [Link]

  • Responsible Disposal of Contaminated Products . Valisure. [Link]

  • Waste classification guidelines . NSW Environment Protection Authority (EPA). [Link]

  • Waste classification guidelines Part 1: Classifying waste . NSW Environment Protection Authority (EPA). [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling Benzene,[3-(2-propynyloxy)-1-propenyl]-

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for handling complex organic precursors is paramount. Benzene,[3-(2-propynyloxy)-1-propenyl]-, commonly known as cinnamyl propargyl eth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for handling complex organic precursors is paramount. Benzene,[3-(2-propynyloxy)-1-propenyl]-, commonly known as cinnamyl propargyl ether, is a versatile 1,6-enyne used extensively in advanced cycloisomerization reactions 1. However, its structural motifs—an ether linkage combined with both alkyne and alkene functionalities—present unique safety and logistical challenges. This guide synthesizes field-proven insights with strict safety standards to provide a comprehensive operational and disposal plan.

Chemical Profile & Hazard Causality

Understanding the why behind safety protocols ensures compliance and prevents catastrophic failures. Generic safety approaches are insufficient for bifunctional molecules like cinnamyl propargyl ether.

  • Peroxide Formation (The Ether Motif): The oxygen atom in the ether linkage activates the adjacent allylic and propargylic C-H bonds toward radical abstraction by atmospheric oxygen. This leads to the slow formation of shock-sensitive hydroperoxides. Causality: Evaporating this solvent to dryness concentrates these peroxides, risking auto-ignition or detonation upon friction or heating.

  • Exothermic Cyclization (The 1,6-Enyne Motif): The propargyl and cinnamyl groups are highly reactive toward transition metals (e.g., Au, Pt, In) 2. Unintentional exposure to Lewis acids or metal contaminants can trigger uncontrolled, highly exothermic polymerizations or ring-closing events, such as the rapid formation of 7-phenyl-3-oxabicyclo[4.1.0]hept-4-ene 1.

  • Dermal Sensitization: Cinnamyl derivatives can act as electrophiles, covalently binding to nucleophilic residues on skin proteins and triggering allergic contact dermatitis.

Quantitative Chemical Data

PropertyValueRationale / Implication
CAS Number 110966-13-7 3Unique identifier for SDS tracking and inventory management.
Molecular Weight 172.22 g/mol 3Required for precise stoichiometric calculations in catalytic reactions.
Chemical Formula C12H12OIndicates high carbon content; burns with a sooty flame if ignited.
Peroxide Testing Threshold < 10 ppmMaximum safe limit before purification is mandatory prior to heating.
Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety gear. The specific reactivity of cinnamyl propargyl ether dictates a targeted PPE strategy.

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face Protection Splash-proof chemical goggles + Polycarbonate face shield.Protects against micro-detonations from concentrated peroxides and splashing from exothermic runaway reactions.
Hand Protection Dual-layer system: Inner Nitrile (4 mil) + Outer Butyl Rubber (14 mil).Ethers rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against ether breakthrough, while the inner nitrile ensures dexterity and secondary protection.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Chemical-resistant apron.The compound is highly flammable. In the event of a flash fire ignited by static discharge or peroxide detonation, FR materials prevent the garment from melting onto the skin.
Respiratory Conduct all work in a certified Class II Fume Hood (sash < 18 inches).Prevents inhalation of volatile ether vapors which can cause central nervous system (CNS) depression and respiratory irritation.
Operational Plan: Transition-Metal Catalyzed Cycloisomerization

This protocol outlines the safe, step-by-step handling of cinnamyl propargyl ether during a standard Platinum(II) or Gold(I) catalyzed cycloisomerization to form complex polycyclic frameworks [[1]](). Every step is designed as a self-validating system to prevent accidents.

Step-by-Step Methodology:

  • Peroxide Validation: Before opening the reagent bottle, visually inspect for crystal formation around the cap (a sign of severe peroxide buildup). If clear, extract a 1 mL aliquot and test with KI-starch indicator paper. Validation: The paper must remain white/faint yellow (<10 ppm). If it turns dark blue, pass the entire stock through a column of basic activated alumina.

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Causality: Excluding oxygen prevents both the degradation of the transition metal catalyst and the formation of new peroxides during the reaction.

  • Substrate Dissolution: Dissolve 1.0 equivalent of Benzene, [3-(2-propynyloxy)-1-propenyl]- in anhydrous, degassed dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst Introduction (Critical Step): Cool the reaction vessel to 0 °C using an ice bath. Slowly add 5-10 mol% of the transition metal catalyst (e.g., PtCl2 or a Gold(I) complex) [[1]](). Causality: The cyclization of the 1,6-enyne system is highly exothermic. Initiating the reaction at 0 °C controls the kinetic rate, preventing thermal runaway and unwanted polymerization 1.

  • Reaction Monitoring & Quenching: Allow the reaction to warm to room temperature. Monitor via Thin Layer Chromatography (TLC). Once complete, quench the reaction by filtering the mixture through a short pad of silica gel. Causality: Silica gel traps the heavy metal catalyst, stopping the reaction and rendering the organic filtrate safe for standard rotary evaporation.

OperationalWorkflow Start Start: Cinnamyl Propargyl Ether (CAS: 110966-13-7) PeroxideTest Peroxide Testing (KI-Starch Paper) Start->PeroxideTest Purification Alumina Filtration (Remove Peroxides) PeroxideTest->Purification > 10 ppm ReactionSetup Schlenk Line Setup (Argon Atmosphere) PeroxideTest->ReactionSetup < 10 ppm Purification->ReactionSetup Catalyst Add Transition Metal Catalyst (e.g., Au, Pt) @ 0°C ReactionSetup->Catalyst Quench Silica Gel Filtration (Quench & Isolate) Catalyst->Quench

Workflow for the safe handling and catalytic cycloisomerization of cinnamyl propargyl ether.

Disposal & Spill Management Plan

Improper disposal of ether-containing compounds is a leading cause of laboratory fires. Follow this strict logistical plan for waste management.

Spill Response Protocol:

  • Isolate: Immediately extinguish all open flames and heat sources. Evacuate personnel from the immediate vicinity.

  • Protect: Don the full PPE matrix (Respirator, Butyl gloves, FR coat).

  • Contain & Absorb: Cover the spill with a non-combustible, inert absorbent such as diatomaceous earth or vermiculite. Crucial Causality: NEVER use sawdust or paper towels, as the high surface area combined with ether peroxides can cause spontaneous combustion.

  • Collect: Sweep the absorbed material using non-sparking tools (e.g., brass or plastic dustpans) and place it into a high-density polyethylene (HDPE) hazardous waste bucket.

Routine Chemical Disposal:

  • Peroxide Neutralization: Before transferring any cinnamyl propargyl ether waste to the central accumulation area, test it for peroxides. If >10 ppm, stir the waste with a 10% w/v aqueous solution of Iron(II) sulfate (FeSO4) or sodium metabisulfite until peroxides are neutralized.

  • Segregation: Place the neutralized organic layer into a designated "Flammable Non-Halogenated Organic Waste" container. Causality: Mixing with acidic waste streams can trigger violent polymerization of the alkyne moiety.

  • Labeling: Clearly label the container with the chemical name, the date of initial accumulation, and a warning: "Contains Ether - Do Not Allow to Evaporate to Dryness."

DisposalLogic Waste Ether Waste Generation Test Test for Peroxides Before Disposal Waste->Test HighPeroxide > 10 ppm Peroxides (High Risk) Test->HighPeroxide Fail LowPeroxide < 10 ppm Peroxides (Safe) Test->LowPeroxide Pass Neutralize Treat with FeSO4 or Sodium Metabisulfite HighPeroxide->Neutralize Dispose Transfer to Flammable Waste Stream LowPeroxide->Dispose Neutralize->Dispose

Decision matrix for the disposal and peroxide neutralization of ether-containing chemical waste.

References
  • Benchchem. "Benzene, [3-(2-propynyloxy)-1-propenyl]- | 110966-13-7".
  • ACS Publications.
  • ACS Publications. "Indium(III)-Catalyzed Stereoselective Synthesis of Tricyclic Frameworks by Cascade Cycloisomerization Reactions of Aryl 1,5-Enynes | The Journal of Organic Chemistry".

Sources

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